molecular formula C8H10N2O2 B1268942 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid CAS No. 714255-28-4

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B1268942
CAS No.: 714255-28-4
M. Wt: 166.18 g/mol
InChI Key: LWXNHFZBFJMHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXNHFZBFJMHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349466
Record name 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6076-13-7, 714255-28-4
Record name 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6076-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic indazole core structure. The indazole scaffold is a prominent feature in numerous pharmacologically active molecules, recognized for a wide array of biological activities.[1][2] Derivatives of indazole are integral to the development of therapeutics targeting conditions such as cancer, inflammation, and neurological disorders.[2] This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as a potential modulator of GABA-A receptors.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂[3][4][5]
Molecular Weight 166.18 g/mol [3][4][6]
CAS Number 6076-13-7[4][5]
IUPAC Name This compound[4]
Melting Point 254-270 °C (decomposes)[3][5][7]
Appearance Beige powder[5]
Solubility Slightly soluble in DMSO, Methanol, and heated Ethanol[5]
SMILES C1CCC2=C(C1)C(=NN2)C(=O)O[4]
InChIKey LWXNHFZBFJMHGU-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its esters typically involves the reaction of a cyclohexanone derivative with a hydrazine, leading to the formation of the bicyclic indazole ring system.

General Synthetic Workflow

A common and efficient method for constructing the tetrahydro-indazole ring is through a condensation and cyclization reaction. The workflow begins with a readily available cyclic ketone and an oxalate ester, followed by reaction with hydrazine to form the pyrazole ring fused to the cyclohexane ring.

G A Cyclohexanone + Diethyl Oxalate C Ethyl 2-oxo-1-cyclohexaneglyoxylate A->C Claisen Condensation B Base Catalyst (e.g., NaOEt) B->C E Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate C->E Knorr Pyrazole Synthesis (Condensation/Cyclization) D Hydrazine Hydrate (N2H4·H2O) D->E G This compound E->G Saponification F Hydrolysis (e.g., NaOH, H2O) F->G

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol is a representative method adapted from general procedures for indazole synthesis.

  • Preparation of Glyoxylate: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of cyclohexanone (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 12-16 hours.

  • Work-up: The resulting suspension is poured into a mixture of ice and concentrated HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2-oxo-1-cyclohexaneglyoxylate.

  • Cyclization: The crude glyoxylate is dissolved in glacial acetic acid. Hydrazine hydrate (1.1 eq) is added dropwise, and the mixture is refluxed for 4-6 hours.

  • Isolation and Purification: After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is purified by recrystallization from ethanol to afford Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

  • Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the final product.

Biological Activity and Mechanism of Action

While direct studies on this compound are limited, the broader class of indazole derivatives and related structures are known to interact with various biological targets. A significant potential mechanism of action is the modulation of the GABA-A receptor.

GABA-A Receptor Positive Allosteric Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[8] Its effects are primarily mediated by the GABA-A receptor, a ligand-gated ion channel.[8][9] Positive Allosteric Modulators (PAMs) are compounds that bind to a site on the GABA-A receptor distinct from the GABA binding site.[10] This binding enhances the receptor's response to GABA, typically by increasing the frequency or duration of chloride channel opening.[10][11] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory, sedative, or anxiolytic effect.[8][11]

G cluster_receptor GABA-A Receptor GABA GABA Receptor GABA-A Receptor (Pentameric Ion Channel) GABA->Receptor Binds to Orthosteric Site PAM PAM (e.g., Tetrahydroindazole) PAM->Receptor Binds to Allosteric Site Cl_ion Chloride Ion (Cl⁻) Influx Receptor->Cl_ion Channel Opens Hyper Neuronal Hyperpolarization Cl_ion->Hyper Increases Negative Charge Inhibition Inhibition of Action Potential Hyper->Inhibition Effect CNS Depressant Effects (Anxiolytic, Sedative) Inhibition->Effect

Caption: Signaling pathway of a GABA-A receptor Positive Allosteric Modulator (PAM).

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of a test compound for the benzodiazepine site on the GABA-A receptor, a competitive radioligand binding assay can be performed.

  • Tissue Preparation: Rat or mouse whole brains (excluding cerebellum) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (P2 fraction) is washed and resuspended in the buffer to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, add buffer, the radioligand (e.g., [³H]-Flunitrazepam, a classic benzodiazepine site ligand), and varying concentrations of the test compound (this compound).

  • Incubation: The plate is incubated for 60-90 minutes at 0-4 °C to allow binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed quickly with ice-cold buffer.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity trapped on the filters is counted using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., Clonazepam). Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis.

G A Prepare Brain Homogenate (GABA-A Source) B Incubate: Homogenate + [³H]-Flunitrazepam + Test Compound A->B C Separate Bound from Unbound (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC₅₀ Value D->E

Caption: Experimental workflow for a GABA-A receptor competitive binding assay.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for medicinal chemistry campaigns. The carboxylic acid group serves as a versatile chemical handle for creating libraries of derivatives, such as amides and esters, through well-established synthetic transformations.[12] These modifications allow for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Its structural similarity to known anxiolytics and sedatives makes it a compelling candidate for the development of novel therapeutics for anxiety, insomnia, seizure disorders, and muscle spasms.[11]

References

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, partially saturated bicyclic core serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and its pivotal role as a key intermediate in the development of therapeutic agents, notably ORAI channel inhibitors and synthetic cannabinoid receptor agonists. Detailed experimental protocols, data tables, and pathway diagrams are provided to support researchers in their drug discovery and development endeavors.

Chemical Structure and Properties

This compound possesses a unique structure featuring a pyrazole ring fused to a cyclohexane ring, with a carboxylic acid group at the 3-position of the indazole core.[1] This combination of a saturated carbocycle and an aromatic heterocycle imparts specific conformational constraints and chemical properties that are attractive for molecular design.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 6076-13-7[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Canonical SMILES C1CCC2=C(C1)C(=NN2)C(=O)O[1]
InChI InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12)[1]
Melting Point 254 °C[2] or 266-270 °C (decomposes)

Synthesis

The synthesis of this compound typically proceeds through a multi-step sequence starting from readily available cyclic ketones. A common and efficient route involves the reaction of cyclohexanone with a glyoxylate derivative followed by cyclization with hydrazine.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process:

  • Claisen Condensation: Reaction of cyclohexanone with a dialkyl oxalate (e.g., diethyl oxalate) in the presence of a base to form a 2-(alkoxycarbonyl)-2-oxocyclohexane derivative.

  • Indazole Ring Formation: Cyclization of the resulting dicarbonyl compound with hydrazine hydrate to form the tetrahydroindazole ring system. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

synthesis_pathway cyclohexanone Cyclohexanone intermediate Ethyl 2-oxo-1-cyclohexaneglyoxylate cyclohexanone->intermediate + Diethyl Oxalate (Base) diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate ester Ethyl 4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate intermediate->ester + Hydrazine Hydrate hydrazine Hydrazine Hydrate hydrazine->ester final_product 4,5,6,7-Tetrahydro-1H-indazole- 3-carboxylic acid ester->final_product Hydrolysis

Figure 1: General synthesis pathway for this compound.
Detailed Experimental Protocol

Disclaimer: The following is a generalized protocol based on established literature for the synthesis of similar indazole derivatives. Researchers should consult specific literature and perform appropriate safety assessments before conducting any experiment.

Step 1: Synthesis of Ethyl 2-oxo-1-cyclohexaneglyoxylate

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, a mixture of freshly distilled cyclohexanone and diethyl oxalate is added dropwise with stirring at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • The resulting sodium salt of the product is filtered, washed with a non-polar solvent (e.g., diethyl ether), and then acidified with a dilute acid (e.g., sulfuric acid) to liberate the dicarbonyl compound.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ethyl 2-oxo-1-cyclohexaneglyoxylate.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

  • The crude ethyl 2-oxo-1-cyclohexaneglyoxylate is dissolved in a suitable solvent such as ethanol.

  • Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, for instance by recrystallization, to yield the ethyl ester of the target molecule.

Step 3: Hydrolysis to this compound

  • The synthesized ethyl ester is dissolved in an alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol).

  • The mixture is heated under reflux for several hours to facilitate the saponification of the ester.

  • After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Broad singlet for the N-H proton of the indazole ring (> 10 ppm).- Multiplets for the methylene protons of the tetrahydro- portion of the ring system (approx. 1.5-3.0 ppm).- Broad singlet for the carboxylic acid proton.
¹³C NMR - Signal for the carboxylic acid carbonyl carbon (approx. 160-170 ppm).- Signals for the aromatic carbons of the pyrazole ring.- Signals for the aliphatic carbons of the cyclohexane ring.
FTIR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).- N-H stretch from the indazole ring (approx. 3100-3300 cm⁻¹).- C-H stretches from the aliphatic ring.
Mass Spec. - Molecular ion peak [M]⁺ at m/z 166.- Fragmentation pattern corresponding to the loss of the carboxylic acid group and other characteristic fragments.

Biological Significance and Applications

This compound is a crucial building block in the synthesis of compounds targeting various biological systems. Its derivatives have shown significant activity as ORAI channel inhibitors and cannabinoid receptor agonists.

ORAI Channel Inhibitors

The ORAI calcium release-activated calcium (CRAC) channel is a key regulator of calcium signaling in immune cells.[3] Dysregulation of ORAI channel activity is implicated in various autoimmune and inflammatory diseases. Indazole-3-carboxamides derived from the title compound have been identified as potent and selective ORAI channel blockers.[3] These compounds have been shown to inhibit calcium influx in T-cells, thereby modulating immune responses.

The general structure-activity relationship (SAR) suggests that the indazole-3-carboxamide scaffold is essential for activity. Modifications to the amide substituent and the N1-position of the indazole ring can be systematically explored to optimize potency and selectivity.

orai_pathway cluster_0 Cell Membrane orai ORAI1 Channel ca_cyto Cytosolic Ca2+ orai->ca_cyto Ca2+ Influx stim STIM1 (ER Ca2+ Sensor) stim->orai Activation ca_er Ca2+ in ER ca_er->stim Depletion nfkb NF-κB Activation ca_cyto->nfkb nfat NFAT Activation ca_cyto->nfat cytokines Pro-inflammatory Cytokine Production nfkb->cytokines nfat->cytokines indazole_deriv Indazole-3-carboxamide Derivative indazole_deriv->orai Blockade

Figure 2: Simplified signaling pathway of ORAI1 and the inhibitory action of indazole-3-carboxamide derivatives.
Synthetic Cannabinoid Receptor Agonists

Derivatives of this compound are also prominent in the class of synthetic cannabinoids. These compounds act as agonists at the cannabinoid receptors CB1 and CB2, mimicking the effects of natural cannabinoids. The indazole-3-carboxamide core is a common structural motif in many potent synthetic cannabinoids.[4][5]

The structure-activity relationship in this class of compounds is complex, with modifications to the N-alkyl chain, the core structure (e.g., indazole vs. indole), and the C-3 carboxamide substituent all significantly impacting receptor affinity and efficacy.

cannabinoid_workflow start 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid alkylation N-Alkylation start->alkylation amidation Amide Coupling alkylation->amidation final_sc Synthetic Cannabinoid (Indazole-3-carboxamide) amidation->final_sc

Figure 3: General workflow for the synthesis of indazole-3-carboxamide-based synthetic cannabinoids.

Conclusion

This compound is a compound of high strategic value in contemporary drug discovery. Its straightforward synthesis from common starting materials and its utility as a scaffold for potent modulators of key biological targets like ORAI channels and cannabinoid receptors underscore its importance. This guide provides a foundational understanding of its chemistry and biological applications, aiming to facilitate further research and development in these promising therapeutic areas. Further investigations into the direct biological activities of the parent compound and the exploration of novel derivatives are warranted to fully exploit its therapeutic potential.

References

Technical Guide: 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6076-13-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data presented for clarity and comparison.

Chemical and Physical Properties

This compound is a stable, solid compound. Its core structure, a tetrahydroindazole ring, is a recognized scaffold in the development of pharmacologically active molecules.

PropertyValue
CAS Number 6076-13-7[1]
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1CCC2=C(C1)C(=NN2)C(=O)O[1]

Synthesis

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This step typically involves a condensation reaction between cyclohexanone and a glyoxylate derivative, followed by cyclization with hydrazine.

  • Materials: Cyclohexanone, Diethyl oxalate, Sodium ethoxide, Hydrazine hydrate, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol, add a mixture of cyclohexanone and diethyl oxalate dropwise at a low temperature (e.g., 0-5 °C).

    • Stir the reaction mixture at room temperature for several hours until the formation of the intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate, is complete (monitored by TLC).

    • To the reaction mixture, add hydrazine hydrate and reflux for several hours.

    • Cool the reaction mixture and pour it into ice-water.

    • The precipitated crude ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to this compound

  • Materials: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, Sodium hydroxide (or another suitable base), Ethanol, Water, Hydrochloric acid.

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis cyclohexanone Cyclohexanone intermediate Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate cyclohexanone->intermediate NaOEt, EtOH diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate NaOEt, EtOH ester Ethyl 4,5,6,7-tetrahydro-1H- indazole-3-carboxylate intermediate->ester + Hydrazine Hydrate, Reflux hydrazine Hydrazine Hydrate ester2 Ethyl 4,5,6,7-tetrahydro-1H- indazole-3-carboxylate acid 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid ester2->acid 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

A plausible two-step synthesis workflow for the target compound.

Potential Biological Activity

While specific biological data for this compound is limited in publicly accessible literature, the tetrahydroindazole scaffold is present in molecules with significant biological activities. Research on analogous structures suggests potential inhibitory activity against key enzymes in cellular regulation and inflammation.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Derivatives of tetrahydroindazole have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2][3] Inhibition of CDK2 is a therapeutic strategy in oncology.

Quantitative Data for Tetrahydroindazole-based CDK2 Inhibitors

Compound IDStructure/ModificationTargetActivity (Ki/IC₅₀)Reference
3 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-oneCDK2/cyclin AKi = 2.3 µM[3]
53 Analog of compound 3CDK2/cyclin A1Improved 2- to 10-fold vs. 3[2]
59 Analog of compound 3CDK2/cyclin A1Improved 2- to 10-fold vs. 3[2]
Human Neutrophil Elastase (HNE) Inhibition

1,5,6,7-Tetrahydro-4H-indazol-4-ones have been synthesized and evaluated as potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases.[4]

Quantitative Data for Tetrahydro-4H-indazol-4-one HNE Inhibitors

Compound IDStructure/ModificationTargetActivity (Ki)Reference
6a/7a N-acylated derivativesHNE11–35 nM[4]
9a-d 5-bromo derivativesHNE6–18 nM[4]
10a,b 5-bromo derivativesHNE6–18 nM[4]
Experimental Protocols for Biological Assays

CDK2/Cyclin A Inhibition Assay (Kinase-Glo® Luminescent Assay)

  • Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in signal indicates higher kinase activity and lower inhibition.

  • Materials: Recombinant human CDK2/cyclin A enzyme, Histone H1 substrate, ATP, Kinase-Glo® reagent, test compound, assay buffer.

  • Procedure:

    • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

    • In a 384-well plate, add the test compound, CDK2/cyclin A enzyme, and the histone H1 substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure the luminescent signal using a plate reader.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

  • Principle: This assay utilizes a specific fluorogenic substrate for HNE. Cleavage of the substrate by HNE releases a fluorescent product, and the rate of its formation is proportional to the enzyme's activity.

  • Materials: Human neutrophil elastase, fluorogenic substrate (e.g., MeOSuc-AAPV-AMC), test compound, assay buffer.[1]

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well black microplate, add the assay buffer, the test compound, and the HNE enzyme.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) in a kinetic mode for 15-30 minutes.

    • Determine the reaction velocity from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition and determine the IC₅₀ or Ki value.

Signaling Pathway and Experimental Workflow Visualization

The potential for tetrahydroindazole derivatives to act as CDK2 inhibitors places them within the broader context of cell cycle regulation. Inhibition of the CDK2/Cyclin E/A complex can lead to cell cycle arrest at the G1/S transition, preventing DNA replication and cell proliferation.

Cell_Cycle_Regulation cluster_G1_S G1/S Phase Transition pRb pRb (Phosphorylated) E2F E2F pRb->E2F releases S_phase_genes S-Phase Genes E2F->S_phase_genes activates transcription DNA_synthesis DNA Synthesis & Cell Proliferation S_phase_genes->DNA_synthesis CDK2_Cyclin CDK2 / Cyclin E/A Complex Rb Rb CDK2_Cyclin->Rb Rb->pRb Phosphorylation Inhibitor 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid (or derivative) Inhibitor->CDK2_Cyclin Inhibition

Inhibition of the CDK2/Cyclin E/A complex by a tetrahydroindazole derivative.

HNE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection HNE HNE Enzyme Mix Pre-incubation (HNE + Inhibitor) HNE->Mix Inhibitor Test Compound Inhibitor->Mix Buffer Assay Buffer Buffer->Mix Reaction_mix Enzymatic Reaction Mix->Reaction_mix Substrate Fluorogenic Substrate Substrate->Reaction_mix Fluorescence Measure Fluorescence (Kinetic Mode) Reaction_mix->Fluorescence Data_analysis Calculate % Inhibition Determine IC₅₀/Ki Fluorescence->Data_analysis

References

A Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Synthesis, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

PropertyValueReference(s)
Molecular Weight 166.18 g/mol [4][5]
Molecular Formula C₈H₁₀N₂O₂[4][5]
CAS Number 6076-13-7[4][5]
Melting Point 266-270 °C (decomposes)[3][6]
IUPAC Name 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid[5]
SMILES C1CCC2=C(C1)C(=NN2)C(=O)O[5][7]
InChIKey LWXNHFZBFJMHGU-UHFFFAOYSA-N[5]
Solubility Slightly soluble in DMSO, Methanol, and Ethanol (heating may improve)[3]

Biological Activity of Derivatives: ORAI Channel Inhibition

While this compound is primarily a synthetic intermediate, its derivatives, particularly indazole-3-carboxamides, have been identified as potent blockers of the Calcium Release-Activated Calcium (CRAC) channel.[8] The CRAC channel, formed by ORAI proteins, is a key mediator of store-operated calcium entry (SOCE) and plays a critical role in T-cell activation and mast cell degranulation, making it a valuable target for autoimmune and inflammatory diseases.[8][9]

A structure-activity relationship (SAR) study of pyrazole-3-carboxamides, which are structurally analogous to the indazole derivatives, demonstrated that fusing a 6-membered saturated ring (like the tetrahydro-benzene portion of the title compound) can lead to highly potent CRAC channel blockers.[8] The table below highlights the inhibitory activity of a key derivative from this related series.

CompoundStructureTargetAssayIC₅₀ (µM)Reference(s)
N-(3-fluoro-4-pyridinyl)-4,5,6,7-tetrahydro-1H-pyrazole[4,3-c]pyridine-3-carboxamide (Compound 15f )Chemical structure of Compound 15fCRAC Channel (SOCE)Calcium Influx (RBL-2H3 cells)0.28[8]

Note: The data presented is for a structurally related pyrazole analog. The parent compound, this compound, is the direct precursor for synthesizing the corresponding active indazole-3-carboxamide derivatives.

Experimental Protocols & Workflows

The synthesis of this compound is typically achieved via a two-step process, starting from the readily available cyclohexanone. The general workflow involves the formation of the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

G A Cyclohexanone + Diethyl Oxalate B Claisen Condensation (Base: NaOEt) A->B Step 1a C Ethyl 2-oxo-1-cyclohexaneglyoxylate B->C D Cyclization with Hydrazine (N2H4) C->D Step 1b E Ethyl 4,5,6,7-tetrahydro-1H- indazole-3-carboxylate D->E F Ester Hydrolysis (e.g., NaOH, H2O/EtOH) E->F Step 2 G 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid F->G

Fig 1. Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This procedure details the formation of the ethyl ester intermediate from cyclohexanone.

  • Reagents and Materials:

    • Cyclohexanone

    • Diethyl oxalate

    • Sodium ethoxide (NaOEt)

    • Absolute Ethanol (EtOH)

    • Hydrazine hydrate (or anhydrous hydrazine)

    • Glacial acetic acid

    • Diethyl ether

    • Standard laboratory glassware for reflux and extraction

  • Step 1a: Claisen Condensation

    • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Cool the solution in an ice bath.

    • Add a mixture of cyclohexanone and diethyl oxalate dropwise to the cooled sodium ethoxide solution with constant stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.

    • Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute acid (e.g., HCl) to precipitate the crude product, ethyl 2-oxo-1-cyclohexaneglyoxylate.

    • Filter the precipitate, wash with cold water, and dry.

  • Step 1b: Cyclization

    • Dissolve the crude ethyl 2-oxo-1-cyclohexaneglyoxylate in ethanol or glacial acetic acid.

    • Add hydrazine hydrate dropwise to the solution. An exothermic reaction may occur.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture. The product, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, may precipitate upon cooling.

    • If no precipitate forms, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure ester.

Protocol 2: Hydrolysis to this compound

This procedure describes the conversion of the ethyl ester to the final carboxylic acid.

  • Reagents and Materials:

    • Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol/Water solvent mixture

    • Hydrochloric acid (HCl)

    • Standard laboratory glassware for reflux

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and water in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

    • A white or beige precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Core Signaling Pathway: CRAC/ORAI Channel Activation

The biological relevance of this compound's derivatives as CRAC channel inhibitors stems from their ability to block store-operated calcium entry (SOCE). This pathway is initiated when calcium stores in the endoplasmic reticulum (ER) are depleted. This depletion is sensed by the STIM1 protein, which then translocates to the ER-plasma membrane junction to bind and activate the ORAI1 channel, allowing extracellular Ca²⁺ to enter the cell.[4][10]

G cluster_0 cluster_1 cluster_2 Endoplasmic Reticulum Ca_out Ca²⁺ Orai1_open ORAI1 Channel (Open) Ca_out->Orai1_open Influx NFAT_active Active NFAT (Dephosphorylated) NFAT_active->Gene Transcription\n(e.g., Cytokines) NFAT_inactive Inactive NFAT (Phosphorylated) Calcineurin Calcineurin Calcineurin->NFAT_inactive Dephosphorylation Ca_in Ca²⁺ Ca_in->Calcineurin Activation STIM1_inactive STIM1 (Inactive) Ca²⁺ Bound STIM1_active STIM1 (Active) Oligomerized STIM1_inactive->STIM1_active Conformational Change Orai1_closed ORAI1 Channel (Closed) STIM1_active->Orai1_closed Translocation & Binding Ca_ER Ca²⁺ Store Receptor_ER IP₃ Receptor Receptor_ER->Ca_ER Store Depletion Orai1_closed->Orai1_open Gating Receptor_PM Cell Surface Receptor (GPCR/RTK) Receptor_PM->Receptor_ER IP₃ pm_line_start->pm_line_end Plasma Membrane er_line_start->er_line_end ER Membrane

Fig 2. The CRAC channel signaling pathway leading to NFAT activation.

References

The Biological Profile of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid serves as a crucial building block for the synthesis of a diverse array of derivatives with potential therapeutic applications. While comprehensive biological data on the parent compound itself is limited in publicly available literature, extensive research on its derivatives points towards significant potential in oncology and inflammatory diseases. This technical guide consolidates the existing knowledge on the biological activities of derivatives of this compound, providing insights into its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Core Biological Activities of Derivatives

Derivatives of this compound have demonstrated a range of biological activities, with the most prominent being anticancer and anti-inflammatory effects. The core tetrahydroindazole structure is recognized for its potential to interact with various biological targets, including enzymes and receptors.[3]

Anticancer Activity

Numerous studies have explored the cytotoxic effects of indazole derivatives against a panel of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4] The antiproliferative activity of these compounds is typically evaluated using cytotoxicity assays, with IC50 values serving as a quantitative measure of their potency.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[2] The proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, and the suppression of pro-inflammatory cytokines.[2][5] In vivo and in vitro studies have demonstrated the potential of these compounds to mitigate inflammatory responses.

Quantitative Biological Data

The following tables summarize the reported quantitative data for various derivatives of this compound. It is important to note that these values are for derivatives and not the parent compound itself.

Table 1: In Vitro Cytotoxicity of Indazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
1H-indazole-3-amine derivativesK562 (Chronic Myeloid Leukemia)5.15[6]
1H-indazole-3-amine derivativesA549 (Lung Cancer)>10[6]
1H-indazole-3-amine derivativesPC-3 (Prostate Cancer)>10[6]
1H-indazole-3-amine derivativesHepG2 (Liver Cancer)>10[6]
Indazole analogues of curcuminMCF-7 (Breast Cancer)46.36 - >100[1]
Indazole analogues of curcuminHeLa (Cervical Cancer)46.36 - >100[1]
Indazole analogues of curcuminWiDr (Colon Cancer)27.20 - 58.19[1]

Table 2: Anti-inflammatory Activity of Indazole Derivatives

CompoundAssayActivity/InhibitionReference
IndazoleCarrageenan-induced paw edema (in vivo)61.03% inhibition at 100 mg/kg[2]
5-AminoindazoleCarrageenan-induced paw edema (in vivo)83.09% inhibition at 100 mg/kg[2]
6-NitroindazoleCarrageenan-induced paw edema (in vivo)78.75% inhibition at 200µg/ml[2]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesLPS-induced NO production in RAW264.7 cellsInhibition of NO, IL-6, and TNF-α[5]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are generalized protocols for key experiments used to evaluate the biological activity of compounds related to this compound.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, HepG2)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) for a specified duration (e.g., 48 hours).[6] Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[6]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Heat-Induced Protein Denaturation

This assay is a common in vitro method to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[7]

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Test compound (dissolved in a suitable solvent)

  • Reference drug (e.g., Diclofenac)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing BSA in PBS.

  • Compound Addition: Add different concentrations of the test compound to the reaction mixture. A control group without the test compound and a reference drug group should be included.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Visualizations

Experimental and logical relationships are visualized below using the DOT language.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cell Culture seed Seed cells in 96-well plate start->seed treat Add compound dilutions to cells seed->treat prep_compound Prepare serial dilutions of test compound incubate Incubate for 48 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_plate Read absorbance add_solubilizer->read_plate calc_viability Calculate % cell viability read_plate->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Cellular Response stimulus e.g., LPS, Pathogen receptor Toll-like Receptor (TLR) stimulus->receptor myD88 MyD88 receptor->myD88 traf6 TRAF6 myD88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nf_kb NF-κB ikk->nf_kb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines cox2 COX-2 nf_kb->cox2 indazole Indazole Derivatives indazole->nf_kb Inhibition indazole->cox2 Inhibition

Caption: General inflammatory signaling pathway.

Conclusion

This compound represents a valuable scaffold in the development of novel therapeutic agents. The extensive research on its derivatives strongly suggests that this chemical motif holds significant promise, particularly in the fields of oncology and anti-inflammatory drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this and related compounds. Further investigation into the specific biological activities of the parent compound is warranted to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives, a promising scaffold in modern medicinal chemistry. We will delve into their synthesis, diverse biological activities with a focus on kinase inhibition, structure-activity relationships (SAR), and detailed experimental protocols relevant to their evaluation as therapeutic agents.

Introduction

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2] Its derivatives have demonstrated potent anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1] The partially saturated this compound core offers a three-dimensional structure that can provide improved pharmacokinetic profiles compared to its aromatic counterparts.[3] These derivatives have garnered significant attention as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4]

This guide will focus on the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives, providing researchers with a foundational understanding of this important class of compounds.

Synthesis of the this compound Scaffold

The core scaffold of this compound and its derivatives is typically synthesized through a condensation reaction between a cyclic β-ketoester and a hydrazine derivative. A general and widely adopted synthetic route starts from cyclohexanone.

A common synthetic pathway involves the following key steps:

  • Formation of a β-ketoester: Cyclohexanone is reacted with a source of a carboxyl group, often diethyl oxalate in the presence of a base like sodium ethoxide, to form an intermediate ethyl 2-oxo-cyclohexaneglyoxalate.

  • Cyclization with Hydrazine: This intermediate is then reacted with hydrazine hydrate or a substituted hydrazine. The hydrazine undergoes a condensation reaction with the two ketone functionalities, leading to the formation of the pyrazole ring fused to the cyclohexane ring, yielding the this compound ethyl ester.[5][6]

  • Hydrolysis or Amide Formation: The resulting ester can be hydrolyzed to the carboxylic acid or reacted with various amines to generate a diverse library of carboxamide derivatives.[7]

G Cyclohexanone Cyclohexanone BetaKetoester Ethyl 2-oxo-cyclohexaneglyoxalate Cyclohexanone->BetaKetoester 1 DiethylOxalate Diethyl Oxalate + Base DiethylOxalate->BetaKetoester Ester This compound ethyl ester BetaKetoester->Ester 2 Hydrazine Hydrazine Hydrate Hydrazine->Ester Acid This compound Ester->Acid 3a Amides 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide Derivatives Ester->Amides 3b Hydrolysis Hydrolysis (e.g., NaOH) Hydrolysis->Acid Amines Amines (R-NH2) Amines->Amides G PLK4 PLK4 CentrioleDuplication Centriole Duplication PLK4->CentrioleDuplication CentrosomeAmplification Centrosome Amplification CentrioleDuplication->CentrosomeAmplification GenomicInstability Genomic Instability CentrosomeAmplification->GenomicInstability Tumorigenesis Tumorigenesis GenomicInstability->Tumorigenesis IndazoleInhibitor Indazole-based PLK4 Inhibitor IndazoleInhibitor->Inhibition Inhibition->PLK4 Apoptosis Apoptosis Inhibition->Apoptosis G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Angiogenesis Angiogenesis PKC->Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth IndazoleInhibitor Indazole-based VEGFR Inhibitor IndazoleInhibitor->Inhibition Inhibition->VEGFR2 G Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions Start->PrepareReagents KinaseReaction Set up Kinase Reaction: - Add Kinase, Substrate, and  Test Compound to plate PrepareReagents->KinaseReaction InitiateReaction Initiate Reaction: - Add ATP KinaseReaction->InitiateReaction Incubate1 Incubate at 30°C for 60 min InitiateReaction->Incubate1 StopReaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent Incubate1->StopReaction Incubate2 Incubate at RT for 40 min StopReaction->Incubate2 DetectADP Convert ADP to ATP & Generate Light: - Add Kinase Detection Reagent Incubate2->DetectADP Incubate3 Incubate at RT for 30-60 min DetectADP->Incubate3 MeasureLuminescence Measure Luminescence Incubate3->MeasureLuminescence AnalyzeData Analyze Data: - Calculate % Inhibition - Determine IC50 MeasureLuminescence->AnalyzeData End End AnalyzeData->End

References

Therapeutic Potential of Tetrahydroindazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique three-dimensional shape and synthetic tractability have made it an attractive starting point for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the potential therapeutic applications of tetrahydroindazole compounds, focusing on their roles as sigma receptor ligands, cyclin-dependent kinase 2 (CDK2) inhibitors, interleukin-2 inducible T-cell kinase (ITK) inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors. The content is intended for researchers, scientists, and professionals in the field of drug development.

Tetrahydroindazole Derivatives as Sigma Receptor Ligands

The sigma-1 and sigma-2 receptors are transmembrane proteins that have been implicated in a variety of diseases, including central nervous system (CNS) disorders and cancer.[1][2] Tetrahydroindazole-based compounds have been developed as potent and selective ligands for both sigma-1 and sigma-2 receptors, making them valuable tools for studying the function of these proteins and as potential therapeutic leads.[1][3]

Quantitative Data: Sigma Receptor Binding Affinity

A series of tetrahydroindazole derivatives have been synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors. The data for representative compounds are summarized in the tables below.[1][3]

Table 1: Sigma-1 Receptor Binding Affinity of Tetrahydroindazole Analogs [3]

CompoundR GrouppKi (Sigma-1)Ki (nM) (Sigma-1)pKi (Sigma-2)Ki (nM) (Sigma-2)
7a H7.9 ± 0.112.65.8 ± 0.051585
7g 4-F8.4 ± 0.073.986.0 ± 0.061000
7l 4-Cl8.5 ± 0.083.166.1 ± 0.09794
7m 4-Br8.6 ± 0.052.516.2 ± 0.1631
7s 4-I8.7 ± 0.061.996.3 ± 0.08501

Table 2: Sigma-2 Receptor Binding Affinity of Tetrahydroindazole Analogs [1]

CompoundR GrouppKi (Sigma-1)Ki (nM) (Sigma-1)pKi (Sigma-2)Ki (nM) (Sigma-2)
7l 2-Naphthyl<5>100007.5 ± 0.131.6
7m 1-Naphthyl<5>100007.7 ± 0.120.0
7n 4-Biphenyl6.7 ± 0.11927.5 ± 0.131.6
7t 4-Phenoxyphenyl<5>100008.0 ± 0.110.0

Table 3: In Vitro Microsomal Stability and Solubility [1][3]

CompoundMicrosomal Stability (% remaining after 60 min)Solubility (µM)
7a (Sigma-1 selective) 21 ± 0.2>1000
7g (Sigma-1 selective) 47 ± 0.3>1000
7l (Sigma-2 selective) 17 ± 3.2713
7m (Sigma-2 selective) Not Reported2423
7s (Sigma-1 selective) 54 ± 0.9>1000
Experimental Protocols

Synthesis of Tetrahydroindazole Core: The synthesis of the tetrahydroindazole scaffold generally begins with a commercially available starting material like 1,4-dioxaspiro[4.5]decan-8-one.[1] The key steps involve:

  • Acylation with diethyloxalate using a strong base like LDA at low temperatures.

  • Formation of the tetrahydroindazole ring by reacting with a substituted hydrazine (e.g., propylhydrazine).

  • Hydrolysis of the resulting ester to form the carboxylic acid.

  • Amide coupling with various amines to generate a library of derivatives.

  • Deprotection of the ketal group using acidic conditions.[1]

Sigma Receptor Radioligand Binding Assay: The binding affinity of the synthesized compounds for sigma-1 and sigma-2 receptors is determined using a competitive radioligand binding assay.[3]

  • Preparation: Cell membranes expressing the target receptor are prepared.

  • Radioligand: [³H]-Pentazocine is used for the sigma-1 receptor, and [³H]-DTG is used for the sigma-2 receptor.[3]

  • Assay: The compounds are incubated at various concentrations with the cell membranes and the respective radioligand.

  • Detection: The amount of bound radioligand is measured using a scintillation counter.

  • Analysis: The data is used to calculate the Ki values, which represent the binding affinity of the compounds.

Visualization: Sigma Receptor Ligand Discovery Workflow

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 1,4-dioxaspiro[4.5]decan-8-one acylation Acylation with diethyloxalate start->acylation ring_formation Ring Formation with propylhydrazine acylation->ring_formation hydrolysis Ester Hydrolysis ring_formation->hydrolysis coupling Amide Coupling hydrolysis->coupling deprotection Ketal Deprotection coupling->deprotection library Tetrahydroindazole Library deprotection->library assay Radioligand Binding Assay (Sigma-1 & Sigma-2) library->assay data_analysis Data Analysis (pKi, Ki calculation) assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead Optimized Lead Compound sar->lead microsomal Microsomal Stability Assay solubility Solubility Assay lead->microsomal lead->solubility

Caption: Workflow for the discovery of tetrahydroindazole-based sigma receptor ligands.

Tetrahydroindazole Compounds as CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4] CDK2, in particular, plays a key role in the G1 to S phase transition.[4] Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes, presenting a promising avenue for cancer therapy.[4][5]

Quantitative Data: CDK2 Inhibition

A high-throughput screen identified a tetrahydroindazole compound as a hit for CDK2/cyclin A inhibition. Subsequent optimization led to the development of more potent analogs.

Table 4: Inhibitory Activity of Tetrahydroindazole Analogs against CDK2/Cyclin Complexes [4]

CompoundR GroupCDK2/Cyclin A Ki (µM)CDK2/Cyclin A1 IC50 (µM)CDK2/Cyclin E IC50 (µM)CDK2/Cyclin O IC50 (µM)
3 Br2.310.211.516.3
53 4-Fluorophenyl0.81.11.81.5
59 4-Methoxyphenyl0.71.32.12.0
Experimental Protocols

CDK2 Kinase Inhibition Assay: The inhibitory activity of the tetrahydroindazole compounds against CDK2 was determined using an in vitro kinase assay.[4]

  • Enzyme: Recombinant phosphorylated CDK2/cyclin A complex is used.

  • Substrate: A peptide substrate is used, which gets phosphorylated by the active kinase.

  • Detection: The level of phosphorylation is quantified, often using a method that detects ATP consumption or phosphopeptide formation.

  • Inhibition: The assay is performed in the presence of varying concentrations of the inhibitor compounds.

  • Analysis: Dose-response curves are generated to determine the IC50 or Ki values. The mode of inhibition (e.g., ATP-competitive) can also be determined through kinetic analysis.[4]

Visualization: CDK2/Cyclin Regulation of the Cell Cycle

G cluster_cellcycle Cell Cycle Progression cluster_regulation Molecular Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F releases S_phase_genes S-Phase Genes E2F->S_phase_genes activates S_phase_genes->S promotes transition Tetrahydroindazole Tetrahydroindazole Inhibitor Tetrahydroindazole->CDK2_CyclinE inhibits

Caption: Inhibition of the CDK2/Cyclin E complex by tetrahydroindazoles blocks cell cycle progression.

Tetrahydroindazoles as ITK Inhibitors for Inflammatory Diseases

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell signaling.[6] As T-cells are central to the inflammatory response, inhibiting ITK is a promising strategy for treating inflammatory disorders such as asthma.[6][7] Tetrahydroindazole-based compounds have been developed as selective ITK inhibitors.[6]

Quantitative Data: ITK Inhibition

Medicinal chemistry efforts have led to the discovery of potent and selective tetrahydroindazole-based ITK inhibitors with improved properties.

Table 5: Potency and Selectivity of Tetrahydroindazole ITK Inhibitors [6]

CompoundITK IC50 (nM)Jurkat Cell IL-2 IC50 (nM)Cytotoxicity (HepG2) IC50 (µM)
Lead Compound 152505
Optimized Analog 1 250>50
Optimized Analog 2 130>50
Experimental Protocols

In Vivo Pharmacodynamic Assay: To assess the in vivo efficacy of the ITK inhibitors, their ability to modulate cytokine production is measured in animal models.[6]

  • Animal Model: Mice are used for these studies.

  • Dosing: The tetrahydroindazole compounds are administered orally or via intraperitoneal injection.

  • Stimulation: T-cell activation is induced, for example, by administering an anti-CD3 antibody.

  • Sample Collection: Blood samples are collected at various time points after stimulation.

  • Cytokine Measurement: The levels of key cytokines, such as IL-2 and IL-13, are measured in the plasma using methods like ELISA.

  • Analysis: A reduction in cytokine levels in treated animals compared to controls indicates in vivo target engagement and efficacy.[6]

Visualization: ITK Signaling Pathway in T-Cells

G TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck activation ZAP70 ZAP70 Lck->ZAP70 recruits & activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits PLCg1 PLCγ1 ITK->PLCg1 activates IP3_DAG IP3 / DAG (Second Messengers) PLCg1->IP3_DAG NFAT_AP1 NFAT / AP-1 (Transcription Factors) IP3_DAG->NFAT_AP1 activate Cytokine_Production Cytokine Production (IL-2, IL-13) NFAT_AP1->Cytokine_Production induce Tetrahydroindazole Tetrahydroindazole Inhibitor Tetrahydroindazole->ITK inhibits

Caption: Tetrahydroindazoles inhibit ITK, blocking downstream T-cell signaling and cytokine production.

Tetrahydroindazoles as DHODH Inhibitors for Cancer Therapy

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation.[8] Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy.[8] Tetrahydroindazole derivatives have been identified as potent inhibitors of DHODH.[9]

Quantitative Data: DHODH Inhibition and Cellular Activity

A series of tetrahydroindazole analogs (HZ compounds) were synthesized and evaluated for their ability to inhibit DHODH and affect cancer cell growth.

Table 6: Activity of Tetrahydroindazole (HZ) Analogs against DHODH and Cancer Cells [9]

CompoundDHODH IC50 (nM)ARN8 Cell Growth IC50 (nM)p53 Activation (EC50, nM)
30 1515050
38 810030
43 58025
45 36020
51 25015
Experimental Protocols

p53 Reporter Cell Assay: The cellular activity of the DHODH inhibitors was assessed by measuring the activation of the p53 transcription factor, a downstream effect of pyrimidine depletion.[9]

  • Cell Line: ARN8 melanoma cells, which contain a p53-responsive reporter gene (e.g., luciferase), are used.

  • Treatment: The cells are treated with various concentrations of the tetrahydroindazole compounds.

  • Uridine Rescue: To confirm that the effect is due to DHODH inhibition, a parallel experiment is conducted where the cells are co-treated with uridine, which bypasses the need for de novo pyrimidine synthesis.[9]

  • Lysis and Detection: After incubation, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

  • Analysis: An increase in reporter activity that is preventable by uridine supplementation confirms that the compounds are acting via DHODH inhibition.[9]

Visualization: DHODH Inhibition and p53 Activation

G cluster_pathway De Novo Pyrimidine Synthesis cluster_cellular_response Cellular Response Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Depletion Pyrimidine Depletion Pyrimidines Pyrimidines (UTP, CTP) Orotate->Pyrimidines DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Tetrahydroindazole Tetrahydroindazole Inhibitor Tetrahydroindazole->DHODH inhibits Tetrahydroindazole->Pyrimidine_Depletion causes p53 p53 Activation Pyrimidine_Depletion->p53 Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis p53->Cell_Cycle_Arrest

Caption: Inhibition of DHODH by tetrahydroindazoles leads to pyrimidine depletion and p53-mediated cell cycle arrest.

Conclusion

Tetrahydroindazole compounds represent a versatile and promising scaffold in modern drug discovery. Their demonstrated ability to potently and selectively modulate key biological targets such as sigma receptors, CDKs, ITK, and DHODH underscores their therapeutic potential across a spectrum of diseases, including cancer, CNS disorders, and inflammatory conditions. The favorable drug-like properties reported for some analogs, such as good solubility and metabolic stability, further enhance their appeal for continued development. The data and methodologies presented in this guide highlight the significant progress made with this chemical class and provide a solid foundation for future research aimed at translating these promising compounds into novel therapeutics.

References

The Indazole Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring system, particularly indazole carboxylic acids, represents a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indazole carboxylic acids. It details key experimental protocols for their synthesis and the synthesis of prominent drugs derived from this core, such as the anti-cancer agent Lonidamine and the antiemetic Granisetron. Furthermore, this guide presents quantitative biological activity data and elucidates the signaling pathways through which these molecules exert their therapeutic effects, offering a valuable resource for professionals engaged in drug discovery and development.

Introduction: A Privileged Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered significant attention from the medicinal chemistry community. Its rigid structure, synthetic accessibility, and capacity for crucial hydrogen bonding interactions have established it as a cornerstone in the design of numerous therapeutic agents. The introduction of a carboxylic acid moiety, most commonly at the 3-position, provides a versatile handle for further chemical modifications, leading to the development of a diverse array of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1]

The journey of indazole carboxylic acids began with the foundational work on the indazole nucleus itself. The first synthesis of an indazole derivative was reported by Emil Fischer in the late 19th century, laying the groundwork for over a century of exploration into the chemical and biological properties of this heterocyclic system.

The Historical Trajectory and Key Discoveries

The history of indazole carboxylic acids is intrinsically linked to the broader history of indazole synthesis. Early methods focused on the cyclization of ortho-substituted benzene derivatives. A significant advancement in the specific synthesis of indazole-3-carboxylic acid involved the hydrolysis and rearrangement of isatin derivatives.[2] This method, along with others starting from readily available materials like phenylhydrazine, paved the way for the large-scale production of this key intermediate.[2]

The therapeutic potential of indazole carboxylic acid derivatives became prominently recognized with the discovery of Lonidamine and Granisetron .

  • Lonidamine , a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, was initially investigated as an antispermatogenic agent but was later found to possess significant anti-cancer properties.[2][3] Its unique mechanism of action, targeting cellular energy metabolism, set it apart from traditional cytotoxic agents.[3]

  • Granisetron , a potent and selective 5-HT3 receptor antagonist, revolutionized the management of nausea and vomiting, particularly that induced by chemotherapy and radiation.[1][4] Its development highlighted the versatility of the indazole-3-carboxamide scaffold in targeting specific G-protein coupled receptors.

These landmark discoveries spurred further investigation into the indazole carboxylic acid core, leading to the identification of numerous derivatives with diverse biological activities.

Synthetic Methodologies: Building the Core

The synthesis of the indazole-3-carboxylic acid core and its derivatives can be achieved through several strategic routes. Below are detailed protocols for key synthetic transformations.

Synthesis of 1H-Indazole-3-carboxylic Acid

A common and effective method for the synthesis of 1H-indazole-3-carboxylic acid involves the nitrosation of indoles.[5][6]

Experimental Protocol:

  • Nitrosation: Dissolve 7-methyl-indole in a mixture of dimethylformamide (DMF) and water. Cool the solution to 0°C. In a separate flask, dissolve sodium nitrite in water and cool to 0°C. Slowly add 2N hydrochloric acid to the sodium nitrite solution. This nitrosating mixture is then added dropwise to the indole solution over a period of 2 hours at 0°C. The reaction is then allowed to stir at room temperature for 12 hours.[5][6]

  • Oxidation: The resulting 7-Methyl-1H-indazole-3-carboxaldehyde is dissolved in a mixture of tert-butanol and water. 2-methyl-2-butene and a solution of sodium chlorite and sodium dihydrogen phosphate in water are added. The reaction is stirred at room temperature until the aldehyde is consumed.[5][6]

  • Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium sulfite. The mixture is then acidified with 1N HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 7-Methyl-1H-indazole-3-carboxylic acid.[5][6]

Synthesis of Indazole-3-Carboxamide Derivatives

The carboxylic acid group at the 3-position is readily converted to an amide, a common functional group in many biologically active indazole derivatives.[6][7]

Experimental Protocol:

  • Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in DMF, add a coupling agent such as HOBt (1-Hydroxybenzotriazole) and EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), along with a base like triethylamine (TEA). The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.[7]

  • Amine Coupling: The desired amine is then added to the reaction mixture, and stirring is continued at room temperature for 4-6 hours.[7]

  • Work-up and Purification: The reaction is quenched by pouring it into ice water. The product is extracted with a suitable organic solvent (e.g., a mixture of methanol and chloroform). The organic layer is washed with sodium bicarbonate solution and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.[7]

Synthesis of Lonidamine

The synthesis of Lonidamine involves the N-alkylation of 1H-indazole-3-carboxylic acid.

Experimental Protocol:

  • N-Alkylation: 1H-indazole-3-carboxylic acid is reacted with 2,4-dichlorobenzyl bromide in the presence of a base.

  • Purification: The resulting product, Lonidamine, is then purified by recrystallization.

Synthesis of Granisetron

The synthesis of Granisetron involves the coupling of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1][8]

Experimental Protocol:

  • Acyl Chloride Formation: 1-methyl-indazole-3-carboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in a suitable solvent like dichloromethane or chloroform, often with a catalytic amount of DMF.[8]

  • Amide Bond Formation: The resulting acyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of an acid-binding agent.[8]

  • Work-up and Purification: The reaction mixture is washed with water and a saturated solution of sodium bicarbonate. The organic layer is dried and the solvent is evaporated. The crude product is then treated with an ethanol solution of hydrogen chloride to form the hydrochloride salt, which is purified by recrystallization.[8]

Quantitative Analysis of Biological Activity

The versatility of the indazole carboxylic acid scaffold has led to the development of derivatives with a wide range of biological activities. The following tables summarize the quantitative data (IC50 values) for representative compounds against various targets.

Table 1: Anticancer Activity of Indazole Carboxylic Acid Derivatives
CompoundCell LineIC50 (µM)Reference
5k Hep-G2 (Liver)3.32[9]
6o K562 (Leukemia)5.15[9]
4f MCF-7 (Breast)1.629[10]
4i MCF-7 (Breast)1.841[10]
4a A549 (Lung)3.304[10]
4i A549 (Lung)2.305[10]
Table 2: Anti-inflammatory Activity of Indazole Carboxylic Acid Derivatives
CompoundTarget/AssayIC50 (µM)Reference
Indazole Cyclooxygenase-2 (COX-2)23.42[11]
5-Aminoindazole Cyclooxygenase-2 (COX-2)12.32[11]
6-Nitroindazole Cyclooxygenase-2 (COX-2)19.22[11]
12d TNFα Production0.28[12]
12a Calcium Influx1.51[12]
12d Calcium Influx0.67[12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indazole carboxylic acid derivatives are mediated through their interaction with specific biological pathways.

Lonidamine: Targeting Cancer Metabolism

Lonidamine exerts its anticancer effects by disrupting the energy metabolism of tumor cells, a mechanism distinct from many conventional chemotherapeutics.[3][13] It primarily inhibits glycolysis, the process by which cancer cells generate energy, even in the presence of oxygen (the Warburg effect).[2] Lonidamine achieves this by inhibiting mitochondrially-bound hexokinase.[13] Furthermore, it interferes with the mitochondrial respiratory chain, leading to a depletion of cellular ATP.[3]

Lonidamine_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA_Cycle TCA Cycle Mitochondrion->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC ATP ATP (Energy Production) ETC->ATP Lonidamine Lonidamine Lonidamine->ETC Inhibition Hexokinase Hexokinase Lonidamine->Hexokinase Inhibition

Caption: Lonidamine's mechanism of action targeting glycolysis and mitochondrial respiration.

Granisetron: Modulating Serotonergic Signaling

Granisetron is a highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[4] Chemotherapy and radiotherapy can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem, triggering nausea and vomiting.[4] Granisetron competitively blocks these 5-HT3 receptors, both peripherally and centrally, thereby preventing the emetic signal.[1][14]

Granisetron_Pathway Chemotherapy Chemotherapy/ Radiotherapy EC_Cells Enterochromaffin Cells (GI Tract) Chemotherapy->EC_Cells Damage Serotonin Serotonin (5-HT) EC_Cells->Serotonin Release HT3R 5-HT3 Receptor Serotonin->HT3R Binds to Vagal_Afferents Vagal Afferent Nerves Vomiting_Center Vomiting Center (Brainstem) Vagal_Afferents->Vomiting_Center Signal Transduction Emesis Nausea & Vomiting Vomiting_Center->Emesis Granisetron Granisetron Granisetron->HT3R Blocks

Caption: Granisetron's antagonism of the 5-HT3 receptor to prevent emesis.

Conclusion and Future Directions

The discovery and development of indazole carboxylic acids and their derivatives have had a profound impact on modern medicine. From the foundational synthetic work to the rational design of highly selective therapeutic agents, this chemical scaffold has proven its immense value. The examples of Lonidamine and Granisetron underscore the diverse therapeutic areas that can be addressed by leveraging the unique properties of the indazole core.

Future research in this area will likely focus on several key aspects:

  • Novel Synthetic Methodologies: The development of more efficient, scalable, and environmentally friendly synthetic routes to access diverse indazole carboxylic acid derivatives.

  • Exploration of New Biological Targets: Expanding the therapeutic applications of this scaffold by screening against a wider range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of new indazole-based compounds.

  • Drug Delivery Systems: Investigating novel drug delivery strategies to enhance the efficacy and reduce the side effects of indazole-based therapeutics.

The continued exploration of the chemical and biological landscape of indazole carboxylic acids holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

Spectroscopic Profile of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document compiles available and predicted spectroscopic data, outlines detailed experimental methodologies for its synthesis and characterization, and presents a logical workflow for its analysis.

Compound Overview

This compound is a heterocyclic compound featuring a tetrahydroindazole core with a carboxylic acid substituent at the 3-position. Its structure is a key component in various research areas, particularly in medicinal chemistry, due to the prevalence of the indazole scaffold in pharmacologically active molecules.

Chemical Structure:

Molecular Formula: C₈H₁₀N₂O₂[1]

Molecular Weight: 166.18 g/mol [1]

Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following sections present a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on the known shifts for the tetrahydroindazole core and the typical electronic effects of a carboxylic acid group on an aromatic/heterocyclic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.0 - 13.0br s1H-COOH
~11.0 - 12.0br s1H-NH
~2.60 - 2.80m4HC4-H₂, C7-H₂
~1.70 - 1.90m4HC5-H₂, C6-H₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165.0-COOH
~140.0C3
~138.0C7a
~115.0C3a
~25.0C4, C7
~22.0C5, C6

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. The predicted significant absorption bands for this compound are presented below.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (from carboxylic acid dimer)
~3200MediumN-H stretch
2950 - 2850MediumC-H stretch (aliphatic)
1720 - 1680StrongC=O stretch (from carboxylic acid)
~1600MediumC=N stretch
1440 - 1395MediumO-H bend
1320 - 1210StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data

m/z RatioPredicted Identity
166[M]⁺ (Molecular Ion)
121[M - COOH]⁺
120[M - HCOOH]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data, based on established chemical literature for similar compounds.

Synthesis

A common route for the synthesis of indazole-3-carboxylic acids is the hydrolysis of the corresponding ester.

Synthesis of this compound from its Ethyl Ester

  • Reaction Setup: To a solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v), add an excess of a base such as sodium hydroxide or lithium hydroxide (e.g., 3-5 equivalents).

  • Reaction Condition: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid (e.g., 2N HCl).

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation: The IR spectrum can be obtained using an FTIR spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Obtain the mass spectrum using a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Analyze the resulting spectrum to determine the molecular ion peak and the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow start Synthesis of Ethyl 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylate hydrolysis Base Hydrolysis start->hydrolysis Reactant product 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid hydrolysis->product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Solubility of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility and provides a detailed experimental protocol for its determination.

Core Concepts in Solubility for Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. Poor solubility can lead to low absorption, erratic dose-response, and ultimately, potential failure in clinical development. Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvent systems are paramount during the early stages of drug development.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound (CAS No. 6076-13-7) is not widely available in published literature. However, qualitative assessments have been reported, providing valuable insights for researchers.

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Slightly Soluble-
MethanolSlightly Soluble-
EthanolSlightly SolubleHeating and sonication may improve dissolution.
Aqueous SolutionspH-dependentAs a carboxylic acid, solubility is expected to increase in alkaline (high pH) conditions due to salt formation.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the qualitative and semi-quantitative solubility of this compound. This protocol is adapted from standard laboratory procedures for carboxylic acids.

Objective: To determine the solubility of this compound in a range of aqueous and organic solvents.

Materials:

  • This compound

  • Distilled or deionized water

  • Diethyl ether

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • Concentrated Sulfuric acid (H₂SO₄)

  • Small test tubes

  • Vortex mixer

  • pH paper or pH meter

  • Graduated cylinders and pipettes

  • Spatula

  • Analytical balance

Procedure:

  • Preparation of Solvent Test Tubes: Label a series of clean, dry test tubes for each solvent to be tested: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.

  • Initial Solvent Addition: Add 1 mL of each respective solvent to its labeled test tube.

  • Sample Addition: Accurately weigh approximately 25 mg of this compound and add it to each test tube.

  • Mixing: Vigorously shake or vortex each test tube for 30-60 seconds to facilitate dissolution.

  • Observation: Observe each tube for the dissolution of the solid. Record the compound as "soluble," "slightly soluble," or "insoluble."

  • pH Testing (for aqueous solutions): For the test tubes containing water, 5% NaOH, and 5% NaHCO₃, test the pH of the resulting solution using pH paper or a calibrated pH meter. An acidic pH in water suggests a carboxylic acid.

  • Confirmation of Acidity (for water-insoluble compounds):

    • If the compound is insoluble in water but soluble in 5% NaOH and 5% NaHCO₃, it is likely a strong organic acid. The effervescence (bubbling) in the NaHCO₃ solution, due to the release of CO₂, is a strong indicator of a carboxylic acid.

    • If the compound is insoluble in water and 5% NaHCO₃ but soluble in 5% NaOH, it may be a weak organic acid.

  • Solubility in Acid: The solubility in 5% HCl can indicate the presence of a basic functional group.

  • Solubility in Concentrated Sulfuric Acid: Solubility in cold, concentrated H₂SO₄ can indicate the presence of a neutral compound containing oxygen, nitrogen, or sulfur.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated sulfuric acid with extreme care in a fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Weigh Compound add_solvent Add 1 mL of Solvent to Test Tube start->add_solvent add_compound Add ~25 mg of Compound add_solvent->add_compound mix Vortex/Shake for 30-60s add_compound->mix observe Observe for Dissolution mix->observe soluble Record: Soluble observe->soluble  Yes insoluble Record: Insoluble observe->insoluble  No end End soluble->end insoluble->end

Caption: Experimental workflow for determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in the pharmaceutical sciences. The provided experimental protocol offers a systematic approach to further characterize its solubility profile, which is a critical step in the evaluation of its potential as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of bioactive molecules. Derivatives of this scaffold have shown significant therapeutic potential, notably as potent inhibitors of various protein kinases, including p21-activated kinase 1 (PAK1), which is implicated in oncogenesis. These compounds are being investigated for their anti-tumor, anti-inflammatory, and other pharmacological activities.

This document provides detailed protocols for the synthesis of this compound and its amide derivatives, presents quantitative data for key reactions, and illustrates the relevant biological signaling pathway.

Synthetic Protocols

The synthesis of this compound derivatives is typically achieved through a three-step process:

  • Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate via a condensation reaction between cyclohexanone and diethyl oxalate, followed by cyclization with hydrazine.

  • Step 2: Hydrolysis of the Ethyl Ester to yield the free carboxylic acid.

  • Step 3: Amide Coupling of the carboxylic acid with a variety of amines to generate a library of derivatives.

A generalized workflow for this synthesis is presented below.

G start Starting Materials (Cyclohexanone, Diethyl Oxalate) step1 Step 1: Condensation & Cyclization with Hydrazine start->step1 intermediate1 Ethyl 4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate step1->intermediate1 step2 Step 2: Ester Hydrolysis (e.g., NaOH or LiOH) intermediate1->step2 intermediate2 4,5,6,7-Tetrahydro-1H-indazole- 3-carboxylic Acid step2->intermediate2 step3 Step 3: Amide Coupling (Amine, Coupling Agent) intermediate2->step3 final_product Derivative Library (N-substituted Amides) step3->final_product G cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth Factors (EGF) Growth Factors (EGF) RTK (EGFR) RTK (EGFR) Growth Factors (EGF)->RTK (EGFR) Rac/Cdc42 Rac/Cdc42 RTK (EGFR)->Rac/Cdc42 PAK1 PAK1 (p21-Activated Kinase 1) Raf/MEK/ERK Raf/MEK/ERK PAK1->Raf/MEK/ERK AKT/mTOR AKT/mTOR PAK1->AKT/mTOR LIMK/Cofilin LIMK/Cofilin PAK1->LIMK/Cofilin Inhibitor 4,5,6,7-Tetrahydro-1H-indazole- 3-carboxamide Derivatives Inhibitor->PAK1 Inhibition Cell Proliferation Cell Proliferation Raf/MEK/ERK->Cell Proliferation Cell Survival (Anti-apoptosis) Cell Survival (Anti-apoptosis) AKT/mTOR->Cell Survival (Anti-apoptosis) Migration & Invasion Migration & Invasion LIMK/Cofilin->Migration & Invasion

Application Notes and Protocols for the Purification of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for successful downstream applications, including drug discovery and development. This document provides detailed protocols for the purification of this compound using common laboratory techniques: acid-base extraction, recrystallization, and column chromatography. The selection of the most appropriate method will depend on the nature and quantity of impurities present in the crude material.

Data Presentation

The following tables summarize typical quantitative data associated with the purification of this compound and structurally similar compounds. These values should be considered as representative examples, and actual results may vary depending on the specific experimental conditions and the quality of the crude product.

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityTypical RecoveryThroughputPrimary Impurities Removed
Acid-Base Extraction>95%80-95%HighNeutral and basic organic impurities
Recrystallization>98%70-90%MediumSoluble impurities, isomers
Column Chromatography>99%60-85%LowClosely related structural analogs, polar and non-polar impurities

Table 2: Recrystallization Solvent Screening (Qualitative)

SolventSolubility (Cold)Solubility (Hot)Crystal Formation
WaterLowModerateGood
EthanolModerateHighFair
MethanolModerateHighFair
Ethyl AcetateLowModerateGood
Hexane/Ethyl AcetateLowGood (in mixture)Good
TolueneLowModerateFair

Experimental Protocols

Purification by Acid-Base Extraction

This method is highly effective for separating the acidic target compound from neutral and basic impurities.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be approximately equal to the organic phase. Stopper the funnel and shake vigorously, periodically venting to release any pressure generated.

  • Extraction: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the carboxylic acid. Combine all aqueous extracts.

  • Washing (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any neutral byproducts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2), which will be indicated by the precipitation of the purified carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, resulting in a highly pure crystalline product.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (refer to Table 2). Ethanol, methanol, or a mixture of ethyl acetate and hexane are often good starting points.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Purification by Column Chromatography

Column chromatography is ideal for separating the target compound from impurities with different polarities.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a well-packed, bubble-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of ethyl acetate and petroleum ether in a 1:10 ratio).[1] Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase Crude Crude Product in Organic Solvent AddBase Add aq. NaHCO3 & Shake Crude->AddBase Separate Separate Layers AddBase->Separate Organic Neutral/Basic Impurities Separate->Organic Top Layer Aqueous Carboxylate Salt Separate->Aqueous Bottom Layer Acidify Acidify with HCl Aqueous->Acidify Precipitate Precipitated Pure Acid Acidify->Precipitate Filter Filter & Dry Precipitate->Filter PureProduct Purified Product Filter->PureProduct

Caption: Workflow for Purification by Acid-Base Extraction.

Recrystallization Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling (Room Temp -> Ice Bath) HotFilter->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Crystalline Product Dry->End ColumnChromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation Pack Pack Column with Silica Gel Slurry Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry under Vacuum Evaporate->Dry FinalProduct Purified Product Dry->FinalProduct

References

Application Notes and Protocols for the Analytical Characterization of Tetrahydroindazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of tetrahydroindazole compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry, and their thorough characterization is crucial for drug discovery and development. The following sections detail the application of key analytical techniques, present quantitative data in a structured format, and provide step-by-step experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tetrahydroindazole derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to confirm the chemical structure, determine stereochemistry, and assess purity.

In the ¹H NMR spectra of tetrahydroindazole derivatives, characteristic signals can be observed for aromatic protons, protons adjacent to heteroatoms, and aliphatic protons in different regions of the spectrum[1]. ¹³C NMR provides information on the carbon framework of the molecule[2]. These techniques are fundamental for confirming the successful synthesis of the target compounds.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the tetrahydroindazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: -10 to 220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum to the residual solvent peak or the internal standard.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of tetrahydroindazole compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized derivatives[3]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is extensively used for quantitative analysis, such as in metabolic stability studies, by monitoring the disappearance of the parent compound and the formation of metabolites[4].

Experimental Protocol: LC-MS/MS for Metabolic Stability
  • Sample Preparation (from in vitro metabolism assay):

    • Incubate the tetrahydroindazole compound (e.g., at 1 µM) with liver microsomes (e.g., mouse or human) in the presence of NADPH at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Parameters (Representative):

    • Liquid Chromatography (LC):

      • Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the analyte from metabolites and matrix components (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

      • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

      • MRM Transitions: Determine the precursor ion (parent compound) and a specific product ion for both the analyte and the internal standard.

  • Data Analysis:

    • Plot the peak area ratio of the analyte to the internal standard against time.

    • Calculate the half-life (t₁/₂) from the slope of the natural logarithm of the remaining parent compound concentration versus time.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of tetrahydroindazole compounds. Analytical HPLC is used to determine the purity of the synthesized compounds, often employing UV detection[5]. Preparative HPLC is utilized to isolate and purify the target compounds from reaction mixtures[3]. The choice of column (e.g., C18, C8) and mobile phase composition is critical for achieving optimal separation.

Experimental Protocol: Analytical HPLC for Purity Determination
  • Sample Preparation:

    • Dissolve a small amount of the tetrahydroindazole compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to a concentration of approximately 0.1-1 mg/mL.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • HPLC Parameters (Example):

    • Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[6].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[6].

    • Mobile Phase B: Acetonitrile[6].

    • Gradient Program: 40% B to 90% B over 5 minutes, hold at 90% B for 6 minutes, then return to 40% B and equilibrate[6].

    • Flow Rate: 1.0 mL/min[6].

    • Column Temperature: 25°C[6].

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound by determining the percentage of the main peak area relative to the total peak area.

X-ray Crystallography

Application Note

X-ray crystallography provides unambiguous proof of the three-dimensional structure of tetrahydroindazole compounds, including their absolute stereochemistry. This technique is invaluable for understanding the spatial arrangement of atoms and for studying ligand-protein interactions when co-crystal structures are obtained[4][7]. The resulting structural information is crucial for structure-based drug design efforts.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the tetrahydroindazole compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Quantitative Data Summary

The following tables summarize key quantitative data for representative tetrahydroindazole compounds from the literature.

Table 1: In Vitro Activity and Physicochemical Properties of Tetrahydroindazole Derivatives

Compound IDDHODH IC₅₀ (nM)Cell Growth/Viability IC₅₀ (µM)Aqueous Solubility (µM)Metabolic Stability (t₁/₂, min) in HLMMetabolic Stability (t₁/₂, min) in MLM
28 55----
29 34----
30 >10,000>10Low-High
38 --->60-
46 ---<60Low
51 --->6036

Data sourced from[4]. HLM: Human Liver Microsomes, MLM: Mouse Liver Microsomes.

Table 2: Antitubercular Activity of Tetrahydroindazole Derivatives

Compound IDMIC against M. tuberculosis (µM)
6a 1.7
6m 1.9
6q 1.9

Data sourced from[8]. MIC: Minimum Inhibitory Concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation In Vitro Evaluation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if crystals form) purification->xray purity Purity Analysis (HPLC) nmr->purity activity Biological Activity Assays purity->activity adme ADME Profiling (Solubility, Stability) activity->adme

Caption: General experimental workflow for the characterization of novel tetrahydroindazole compounds.

metabolic_pathway parent Parent Tetrahydroindazole (e.g., (R)-HZ05) liver_microsomes Liver Microsomes + NADPH parent->liver_microsomes m1 Metabolite M1 (Monohydroxylation on a saturated ring) m2 Metabolite M2 (Monohydroxylation on another saturated ring) liver_microsomes->m1 liver_microsomes->m2

Caption: Simplified metabolic pathway of a tetrahydroindazole compound in liver microsomes.

sar_logic start Initial Hit Compound (e.g., (R)-HZ00) hypothesis Hypothesis: Introduce small substituents on Ar¹ ring to increase potency and metabolic stability start->hypothesis modification1 Modification: Add 5-methyl group (Compound 28) hypothesis->modification1 modification2 Modification: Add 4-methyl group (Compound 29) hypothesis->modification2 result1 Result: Increased Potency (IC₅₀ = 55 nM) modification1->result1 result2 Result: Significantly Increased Potency (IC₅₀ = 34 nM) modification2->result2

Caption: Logical diagram illustrating a structure-activity relationship (SAR) exploration.

References

Application Notes and Protocols: Screening 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in the fields of oncology and immunology. The dysregulation of kinase activity is a hallmark of many diseases. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent and selective inhibitory activity against various kinases.[1][2] Specifically, the 4,5,6,7-Tetrahydro-1H-indazole core and the related 1H-indazole-3-carboxamide structure have been identified in potent inhibitors of key kinases such as Cyclin-Dependent Kinase 2 (CDK2) and p21-activated kinase 1 (PAK1).[3][4]

This document provides detailed application notes and protocols for the screening of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid as a potential kinase inhibitor. The methodologies described herein are broadly applicable for the initial biochemical screening and subsequent cellular validation of this compound and its derivatives.

Data Presentation: Inhibitory Activity of Structurally Related Compounds

While specific inhibitory data for this compound is not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentrations (IC50) for structurally related indazole and tetrahydroindazole derivatives against a panel of relevant protein kinases. This data provides a strong rationale for screening this compound against these and other related kinases.

Compound ScaffoldTarget KinaseIC50 (nM)Assay Type
1H-Indazole-3-carboxamide derivativePAK19.8Biochemical
Tetrahydroindazole derivativeCDK2/cyclin A2300 (Ki)Biochemical
Indazole derivativeVEGFR21.24Cell-based
Indazole derivativePI3Kα60Biochemical
Indazole derivativeJNK16Biochemical
Indazole derivativeJNK217Biochemical
Indazole derivativeJNK340Biochemical
Indazole derivativeGSK3β12Biochemical

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_biochemical Biochemical Screening cluster_cellular Cellular Validation Compound 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid Stock Solution Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Assay Kinase Recombinant Kinase (e.g., CDK2, PAK1) Kinase->Assay Substrate Peptide Substrate & ATP Substrate->Assay IC50 IC50 Determination Assay->IC50 Determine Potency CellAssay Cell-Based Assay (e.g., Phosphorylation Assay) IC50->CellAssay Confirm Cellular Activity Toxicity Cytotoxicity Assay CellAssay->Toxicity Assess Safety Profile

Caption: General experimental workflow for kinase inhibitor screening.

cdk2_pathway cluster_input Upstream Signals cluster_core G1/S Transition cluster_output Downstream Effects GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p (hyper) S_Phase S-Phase Entry & DNA Replication CDK2->S_Phase p21 p21 p21->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

pak1_pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR) Rac_Cdc42 Rac / Cdc42 RTK->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 LIMK LIMK PAK1->LIMK p MEK MEK PAK1->MEK p Cofilin Cofilin LIMK->Cofilin p Cytoskeleton Cytoskeletal Dynamics & Cell Motility Cofilin->Cytoskeleton ERK ERK MEK->ERK p Gene Gene Transcription & Proliferation ERK->Gene

Caption: Simplified PAK1 signaling pathway.

Experimental Protocols

Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of this compound against a specific kinase in a cell-free system. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A, PAK1)

  • Kinase-specific peptide substrate

  • Adenosine Triphosphate (ATP)

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution series).

    • Prepare a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well, except for the "no enzyme" control.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Phosphorylation Assay (ELISA-Based)

This protocol describes a method to assess the ability of this compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase and substrate (e.g., a cancer cell line with active CDK2 or PAK1 signaling)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound. Include appropriate positive (known inhibitor) and negative (DMSO) controls.

    • Incubate for the desired period (e.g., 2-24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.

  • ELISA:

    • Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • The absorbance is proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition of substrate phosphorylation for each concentration of the compound and determine the cellular IC50 value.

References

Application Notes and Protocols: Experimental Design for Testing the Anti-inflammatory Effects of Tetrahydroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Tetrahydroindazole derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties. This document provides a detailed experimental framework for evaluating the anti-inflammatory effects of novel tetrahydroindazole derivatives, from initial in vitro screening to in vivo validation.

In Vitro Screening of Anti-inflammatory Activity

The initial phase of testing involves a battery of in vitro assays to determine the direct anti-inflammatory potential of the tetrahydroindazole derivatives and to elucidate their mechanism of action.

Inhibition of Pro-inflammatory Mediators in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines and mediators.[1][2][3]

Experimental Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

Objective: To assess the ability of tetrahydroindazole derivatives to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Tetrahydroindazole derivatives (dissolved in DMSO)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of tetrahydroindazole derivatives (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine and NO analysis.

  • Nitric Oxide (NO) Assay: Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 10 minutes. Measure the absorbance at 540 nm.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of the compounds on the remaining cells using an appropriate viability assay to ensure that the observed inhibitory effects are not due to cell death.

Data Presentation:

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Cell Viability (%)
Derivative A1
10
50
Derivative B1
10
50
Dexamethasone10
Cyclooxygenase (COX) Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[4] Determining the inhibitory activity of tetrahydroindazole derivatives against COX-1 and COX-2 can provide insights into their mechanism of action and potential for gastrointestinal side effects.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity and selectivity of tetrahydroindazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening kit

  • Tetrahydroindazole derivatives

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plates

  • Plate reader

Procedure:

  • Follow the instructions provided with the commercial COX inhibitor screening assay kit.[5][6][7][8]

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compounds at various concentrations. Add the enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Detection: After a specific incubation period (e.g., 2 minutes), stop the reaction and measure the product formation (e.g., Prostaglandin G2) using a plate reader at the appropriate wavelength for the chosen detection method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A
Derivative B
SC-560
Celecoxib

Investigation of Intracellular Signaling Pathways

To further understand the molecular mechanisms underlying the anti-inflammatory effects of tetrahydroindazole derivatives, key inflammatory signaling pathways should be investigated.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_start Tetrahydroindazole Derivatives macrophage_assay LPS-stimulated Macrophage Assay (RAW 264.7) invitro_start->macrophage_assay cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay cytokine_no_measurement Measure NO, TNF-α, IL-6, IL-1β macrophage_assay->cytokine_no_measurement pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) cytokine_no_measurement->pathway_analysis ic50_determination Determine IC50 & Selectivity cox_assay->ic50_determination invivo_start Promising Derivatives ic50_determination->invivo_start nfkb_mapk_jakstat Analyze NF-κB, MAPK, JAK-STAT pathway_analysis->nfkb_mapk_jakstat nfkb_mapk_jakstat->invivo_start paw_edema_model Carrageenan-Induced Paw Edema Model (Rats/Mice) invivo_start->paw_edema_model edema_measurement Measure Paw Volume paw_edema_model->edema_measurement tissue_analysis Histopathology & Biomarker Analysis edema_measurement->tissue_analysis cytokine_mpo Measure Cytokines & MPO in Paw Tissue tissue_analysis->cytokine_mpo

Caption: Experimental workflow for evaluating anti-inflammatory tetrahydroindazole derivatives.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[9][10][11][12]

nfkappab_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->gene_transcription Activation tetrahydroindazole Tetrahydroindazole Derivative tetrahydroindazole->ikk Inhibition tetrahydroindazole->nfkb Inhibition of Nuclear Translocation

Caption: NF-κB signaling pathway and potential points of inhibition.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[13][14][15][16]

mapk_pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor map3k MAP3K (e.g., TAK1) receptor->map3k map2k MAP2K (e.g., MKK3/6, MKK4/7) map3k->map2k Phosphorylation mapk MAPK (p38, JNK, ERK) map2k->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression tetrahydroindazole Tetrahydroindazole Derivative tetrahydroindazole->mapk Inhibition

Caption: MAPK signaling pathway and a potential point of inhibition.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling that drives inflammatory responses.[17][18][19][20]

jakstat_pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription Activation tetrahydroindazole Tetrahydroindazole Derivative tetrahydroindazole->jak Inhibition

Caption: JAK-STAT signaling pathway and a potential point of inhibition.

Experimental Protocol: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of tetrahydroindazole derivatives on the activation of key proteins in the NF-κB, MAPK, and JAK-STAT pathways.

Procedure:

  • Culture and treat RAW 264.7 cells with tetrahydroindazole derivatives and LPS as described in section 1.1.

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-STAT3, STAT3).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Validation of Anti-inflammatory Effects

Promising candidates from in vitro studies should be further evaluated in animal models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of tetrahydroindazole derivatives in an acute inflammation model.[21][22][23][24][25][26]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in saline)

  • Tetrahydroindazole derivatives

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6 per group): Vehicle control, positive control, and treatment groups with different doses of the test compound.

  • Compound Administration: Administer the tetrahydroindazole derivatives or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation:

GroupDose (mg/kg)Paw Volume (mL) at 3hEdema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin10
Derivative A25
50
100
Histopathological Examination and Myeloperoxidase (MPO) Activity

At the end of the in vivo experiment, paw tissues can be collected for further analysis.

Procedure:

  • Histopathology: Euthanize the animals, collect the paw tissue, fix in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to observe inflammatory cell infiltration.

  • MPO Assay: Homogenize a portion of the paw tissue and measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.

Conclusion

This comprehensive experimental design provides a robust framework for the systematic evaluation of the anti-inflammatory properties of novel tetrahydroindazole derivatives. The combination of in vitro and in vivo models allows for the identification of potent anti-inflammatory agents and the elucidation of their underlying mechanisms of action, which is crucial for their further development as potential therapeutic agents.

References

Application Notes and Protocols for Evaluating 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen.[1][2] Lactate dehydrogenase A (LDHA) is a critical enzyme in this process, catalyzing the conversion of pyruvate to lactate.[3][4] Upregulation of LDHA is observed in numerous cancers, including breast, colon, pancreatic, and lung cancer, and is associated with tumor progression and poor prognosis.[5][6][7] Consequently, LDHA represents a promising therapeutic target for cancer treatment.[3][4]

These application notes provide a comprehensive guide to evaluating the efficacy of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, a potential small molecule inhibitor of LDHA. The following protocols detail cell-based assays to determine its inhibitory effects on LDH activity, cellular metabolism, and cancer cell viability.

I. Target Engagement: In-Cell Lactate Dehydrogenase (LDH) Activity Assay

This assay directly measures the ability of this compound to inhibit intracellular LDH activity.

Experimental Protocol

1. Cell Culture:

  • Select a cancer cell line with high LDHA expression (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer, or A549 for lung cancer).

  • Culture cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat cells with a serial dilution of the compound (e.g., 0.1 µM to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a known LDH inhibitor like oxamate as a positive control.[8]

3. Cell Lysis:

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a lysis buffer (e.g., 0.3% NP-40 buffer) with gentle shaking for 30 minutes at 4°C.[9]

  • Centrifuge the plate to pellet cell debris.

4. LDH Activity Measurement:

  • Prepare a reaction buffer containing 0.2 M Tris-HCl (pH 7.3), 30 mM pyruvate, and 6.6 mM NADH.[9]

  • Transfer the cell lysate supernatant to a new 96-well plate.

  • Add the reaction buffer to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to LDH activity.

Data Presentation
CompoundConcentration (µM)LDH Activity (% of Control)
Vehicle (DMSO)-100
This compound0.1
1
10
50
100
Oxamate (Positive Control)20

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed Cancer Cells treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment lysis Lyse Cells treatment->lysis activity_measurement Measure LDH Activity lysis->activity_measurement data_analysis Calculate % Inhibition activity_measurement->data_analysis

Workflow for In-Cell LDH Activity Assay.

II. Cellular Metabolism: Lactate Production Assay

This assay measures the extracellular lactate concentration, a direct product of LDH activity, to assess the compound's impact on glycolysis.

Experimental Protocol

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment procedures as described in the LDH Activity Assay protocol.

2. Sample Collection:

  • After the treatment period, collect the cell culture supernatant from each well.

3. Lactate Measurement:

  • Use a commercial lactate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Briefly, add the reaction mixture to the supernatant samples in a 96-well plate.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

4. Data Normalization:

  • After collecting the supernatant, lyse the remaining cells and perform a protein assay (e.g., BCA assay) to normalize the lactate production to the total protein content in each well.

Data Presentation
CompoundConcentration (µM)Extracellular Lactate (nmol/µg protein)
Vehicle (DMSO)-
This compound0.1
1
10
50
100
Oxamate (Positive Control)20

Signaling Pathway

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ NADH LDHA LDHA Inhibitor 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid Inhibitor->LDHA Inhibits

Inhibition of Lactate Production via LDHA.

III. Cell Viability and Cytotoxicity: LDH Release Assay

This assay assesses the cytotoxicity of the compound by measuring the amount of LDH released into the culture medium from damaged cells.[10][11][12]

Experimental Protocol

1. Cell Culture and Treatment:

  • Seed cells in a 96-well plate as described previously.

  • Prepare the following controls in triplicate:[13]

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.

    • Vehicle Control: Cells treated with the same solvent used for the test compound.

    • Medium Background Control: Wells with medium only.

  • Treat the experimental wells with a serial dilution of this compound.

2. LDH Release Measurement:

  • After the incubation period (e.g., 48 hours), centrifuge the plate at 250 x g for 5 minutes.[2]

  • Carefully transfer the supernatant from each well to a new, clear 96-well plate.[11]

  • Use a commercial LDH cytotoxicity assay kit.[14][15] Add the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.[12]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

Data Presentation

Calculation of Cytotoxicity:

% Cytotoxicity = [ (Test Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) ] x 100

CompoundConcentration (µM)% Cytotoxicity
Vehicle (DMSO)-0
This compound0.1
1
10
50
100
Doxorubicin (Positive Control)10

Experimental Workflow

G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells add_compound Add Compound seed_cells->add_compound prepare_controls Prepare Controls add_lysis_buffer Add Lysis Buffer (Max Release) prepare_controls->add_lysis_buffer centrifuge Centrifuge Plate add_compound->centrifuge add_lysis_buffer->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reagents Add LDH Reagents transfer_supernatant->add_reagents read_absorbance Read Absorbance add_reagents->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow for LDH Release Cytotoxicity Assay.

IV. Downstream Signaling Effects of LDH Inhibition

Inhibition of LDHA can lead to a metabolic shift and induce cellular stress, activating downstream signaling pathways. For instance, reduced serine and aspartate biosynthesis due to LDHA inhibition can activate the GCN2-ATF4 signaling pathway as a pro-survival response.[16][17] Additionally, LDHA inhibition has been shown to induce apoptosis through the JNK signaling pathway in some cancer cells.[18]

Signaling Pathway Diagram

G LDHA_Inhibitor 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid LDHA LDHA LDHA_Inhibitor->LDHA Pyruvate_Lactate Pyruvate to Lactate Conversion (Glycolysis) LDHA->Pyruvate_Lactate Metabolic_Stress Metabolic Stress Pyruvate_Lactate->Metabolic_Stress ATF4_Pathway GCN2-ATF4 Pathway Metabolic_Stress->ATF4_Pathway JNK_Pathway JNK Pathway Metabolic_Stress->JNK_Pathway Survival Cell Survival ATF4_Pathway->Survival Apoptosis Apoptosis JNK_Pathway->Apoptosis

Potential Downstream Signaling of LDHA Inhibition.

Conclusion

The described cell-based assays provide a robust framework for evaluating the efficacy of this compound as a potential LDHA inhibitor. By systematically assessing its impact on LDH activity, lactate production, and cell viability, researchers can gain valuable insights into its therapeutic potential for cancers that rely on the Warburg effect. Further investigation into the downstream signaling pathways will help to elucidate the complete mechanism of action.

References

In vivo Studies of Indazole-3-Carboxylic Acid Derivatives in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Application Note 1: Anticancer Activity of Lonidamine

Lonidamine (LND) is an indazole-3-carboxylic acid derivative that has demonstrated anticancer activity by targeting the energy metabolism of tumor cells.[2] It sensitizes tumors to various therapies, including chemotherapy, radiotherapy, and hyperthermia.[2]

Mechanism of Action:

Lonidamine's primary mechanism involves the inhibition of glycolysis, the metabolic pathway that cancer cells heavily rely on for energy production.[2][3] It has been shown to inhibit hexokinase, a key enzyme in the initial step of glycolysis.[2] This leads to a reduction in cellular ATP levels and intracellular acidification, creating a metabolic environment that is detrimental to tumor cell survival and proliferation.[2][3][4] In vivo studies using 31P NMR have confirmed that LND selectively induces intracellular acidification and de-energization in tumors without significantly affecting normal tissues like skeletal muscle and brain.[2][3]

Quantitative Data Summary

Animal ModelTumor TypeTreatmentKey FindingsReference
MiceDB-1 Human Melanoma XenograftLonidamine (100 mg/kg, i.p.)Potentiated doxorubicin response, leading to 95% cell kill.[5]
MiceHCC1806 Human Breast Carcinoma XenograftLonidamine (100 mg/kg, i.p.)Potentiated doxorubicin response, resulting in 95% cell kill.[5]
MiceHuman Lung Cancer A549 XenograftLonidamine in combination with ACNUSignificantly enhanced cytotoxicity and apoptosis compared to single-agent treatment.[6]
Rats9L Glioma XenograftLonidamineProduced intracellular acidification and de-energization in vivo.[2]

Experimental Protocol: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor efficacy of Lonidamine in combination with a chemotherapeutic agent (e.g., Doxorubicin) in a human tumor xenograft mouse model.

1. Animal Model:

  • Species: Immunocompromised mice (e.g., Nude or SCID).
  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., DB-1 melanoma or HCC1806 breast carcinoma) into the flank of each mouse.
  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

2. Experimental Groups:

  • Group 1: Vehicle control.
  • Group 2: Lonidamine alone.
  • Group 3: Chemotherapeutic agent alone.
  • Group 4: Lonidamine in combination with the chemotherapeutic agent.

3. Dosing and Administration:

  • Lonidamine: Administer intraperitoneally (i.p.) at a dose of 100 mg/kg.
  • Chemotherapeutic Agent: Administer intravenously (i.v.) at a clinically relevant dose.
  • Treatment Schedule: Administer Lonidamine a few hours prior to the chemotherapeutic agent to maximize its sensitizing effect. Repeat treatment cycles as required.

4. Efficacy Endpoints:

  • Tumor Volume: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
  • Tumor Growth Delay: Determine the time it takes for tumors in each group to reach a predetermined size.
  • Body Weight: Monitor animal body weight as an indicator of toxicity.

5. Statistical Analysis:

  • Analyze differences in tumor growth between groups using appropriate statistical methods (e.g., ANOVA).

Signaling Pathway

lonidamine_mechanism cluster_cell Lonidamine Lonidamine Hexokinase Hexokinase Lonidamine->Hexokinase inhibits Mitochondria Mitochondria Lonidamine->Mitochondria disrupts Glycolysis Glycolysis ATP_depletion ATP Depletion Glycolysis->ATP_depletion Mitochondria->ATP_depletion Acidification Intracellular Acidification Mitochondria->Acidification Tumor_Cell Tumor Cell

Caption: Proposed mechanism of action of Lonidamine in cancer cells.

Application Note 2: Male Contraceptive Activity of Gamendazole

Gamendazole is a potent, orally active indazole carboxylic acid derivative that has been investigated as a non-hormonal male contraceptive agent.[7] It induces reversible infertility in male rats after a single oral dose.[7]

Mechanism of Action:

Gamendazole's contraceptive effect is mediated by its action on Sertoli cells within the testes.[7] It inhibits the production of inhibin B by Sertoli cells, leading to a transient increase in circulating follicle-stimulating hormone (FSH) levels.[7] The primary molecular targets of gamendazole have been identified as heat shock protein 90 beta (HSP90AB1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1).[8] The interaction with these proteins is thought to disrupt the junctional complexes between Sertoli cells and spermatids, leading to the loss of spermatids and subsequent infertility.[8][9]

Quantitative Data Summary

Animal ModelTreatmentKey FindingsReversibilityReference
Male RatsSingle oral dose of 6 mg/kg Gamendazole100% infertility achieved at 3 weeks.Fertility returned in 4 out of 7 animals by 9 weeks.[7]
Male RatsSingle oral dose of 3 mg/kg Gamendazole100% infertility achieved.Fertility returned in 4 out of 6 animals.[7]
Primary Rat Sertoli Cells (in vitro)GamendazoleInhibited inhibin B production with an IC50 of 6.8 x 10⁻¹⁰ M.N/A[7]

Experimental Protocol: Male Fertility Study in Rats

This protocol outlines a method to assess the contraceptive efficacy and reversibility of Gamendazole in male rats.

1. Animal Model:

  • Species: Proven-fertile male rats.
  • Housing: House male rats individually.

2. Experimental Groups:

  • Group 1: Vehicle control (oral administration).
  • Group 2: Gamendazole (e.g., 3 mg/kg, single oral dose).
  • Group 3: Gamendazole (e.g., 6 mg/kg, single oral dose).

3. Dosing and Administration:

  • Administer Gamendazole or vehicle as a single oral gavage.

4. Mating Trials:

  • At specified time points post-dosing (e.g., weekly, starting from week 2), cohabitate each male with two proestrous females.
  • Confirm mating by the presence of a vaginal plug or sperm in the vaginal lavage.
  • Monitor females for pregnancy and record the number of viable fetuses.

5. Hormone Analysis:

  • Collect blood samples at various time points to measure serum levels of FSH, LH, testosterone, and inhibin B.

6. Histological Analysis:

  • At the end of the study, collect testes for histological examination to assess the effects on spermatogenesis.

7. Statistical Analysis:

  • Compare fertility rates and hormone levels between groups using appropriate statistical tests.

Experimental Workflow and Signaling Pathway

gamendazole_workflow cluster_workflow Experimental Workflow cluster_pathway Proposed Signaling Pathway start Proven-fertile Male Rats dosing Single Oral Dose (Vehicle or Gamendazole) start->dosing mating Weekly Mating Trials with Females dosing->mating endpoints Assess Fertility Rate & Hormone Levels mating->endpoints Gamendazole Gamendazole HSP90 HSP90AB1 Gamendazole->HSP90 inhibits EEF1A1 EEF1A1 Gamendazole->EEF1A1 inhibits Junctional_Complex Disruption of Sertoli-Spermatid Junctions HSP90->Junctional_Complex EEF1A1->Junctional_Complex Sertoli_Cell Sertoli Cell Infertility Infertility Junctional_Complex->Infertility

Caption: Workflow for a male contraceptive study and the proposed mechanism of Gamendazole.

References

Application Notes and Protocols: Derivatization of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. As a bioisostere of indole and benzimidazole, the indazole nucleus is capable of forming crucial hydrogen bond interactions with biological targets. The derivatization of the carboxylic acid at the 3-position of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid offers a versatile platform for the exploration of structure-activity relationships (SAR). By systematically modifying this position, researchers can fine-tune the physicochemical and pharmacological properties of the resulting compounds to enhance potency, selectivity, and pharmacokinetic profiles.

This document provides detailed protocols for the derivatization of this compound, focusing on the formation of amide derivatives. Furthermore, it presents a case study on the structure-activity relationship of the closely related 1H-indazole-3-carboxamide scaffold, offering insights into how structural modifications can influence biological activity. While specific quantitative SAR data for the 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide series is not extensively available in the public literature, the principles and methodologies described herein are directly applicable and provide a robust framework for such investigations.

Derivatization Strategies for SAR Studies

The primary point of diversification for this compound in SAR studies is the carboxylic acid functional group. This can be readily converted into a variety of functional groups, with amide bond formation being the most common and versatile strategy.

Key Derivatization Approaches:

  • Amide Synthesis: Coupling of the carboxylic acid with a diverse library of primary and secondary amines allows for the exploration of a wide range of chemical space. Modifications to the amine component can probe for interactions with different pockets of a biological target.

  • Ester Formation: Reaction with various alcohols can be used to investigate the impact of different ester groups on activity and cell permeability.

  • Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with isosteres such as tetrazoles or hydroxamic acids can modulate the acidity and pharmacokinetic properties of the molecule.

The following diagram illustrates a general workflow for the derivatization and subsequent biological evaluation of this compound.

G start This compound activation Carboxylic Acid Activation start->activation coupling Amide Coupling with Amine Library activation->coupling derivatives Library of Carboxamide Derivatives coupling->derivatives purification Purification and Characterization derivatives->purification screening Biological Screening (e.g., Kinase Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

General workflow for derivatization and SAR studies.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamides using HATU Coupling

This protocol describes a standard and highly efficient method for the synthesis of amide derivatives from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the acid in anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M).

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.1 equivalents) in one portion to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Alternative Amide Coupling using EDC/HOBt

This protocol provides an alternative, cost-effective method for amide bond formation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-Hydroxybenzotriazole).

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Other workup and purification reagents as listed in Protocol 1.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.

  • Add DIPEA or TEA (3 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification steps (7-12) as described in Protocol 1.

Structure-Activity Relationship (SAR) Case Study: 1H-Indazole-3-carboxamides as Kinase Inhibitors

As a proxy to illustrate the SAR for the tetrahydro-indazole series, we present data for the analogous 1H-indazole-3-carboxamide scaffold, which has been extensively studied as a source of kinase inhibitors. The following tables summarize the SAR of 1H-indazole-3-carboxamide derivatives as inhibitors of p21-activated kinase 1 (PAK1) and Glycogen Synthase Kinase 3β (GSK-3β).[1][2]

SAR of 1H-Indazole-3-carboxamides as PAK1 Inhibitors

The following diagram illustrates the key pharmacophoric elements of 1H-indazole-3-carboxamides for PAK1 inhibition.

G scaffold 1H-Indazole-3-carboxamide Core hydrophobic_pocket Hydrophobic Pocket Interaction (Substituents on Amide Phenyl Ring) scaffold->hydrophobic_pocket solvent_region Solvent Exposed Region (Hydrophilic Groups) scaffold->solvent_region hinge_binding Hinge Binding Region (Indazole NH) scaffold->hinge_binding

Key interaction points for 1H-indazole-3-carboxamide based PAK1 inhibitors.
Compound ID R¹ (Amide Substituent) PAK1 IC₅₀ (nM) [1]Key SAR Observations
1 Phenyl>10000The unsubstituted phenyl ring shows weak activity.
2 4-Chlorophenyl5000Introduction of a halogen at the para position slightly improves activity.
3 4-Phenoxyphenyl16A bulky, hydrophobic phenoxy group at the para position dramatically increases potency.[1]
4 4-(4-Fluorophenoxy)phenyl9.8Further substitution on the distal phenyl ring can fine-tune activity.[1]

SAR of 1H-Indazole-3-carboxamides as GSK-3β Inhibitors
Compound ID R¹ (Indazole N1) R² (Amide) GSK-3β pIC₅₀ [2]Key SAR Observations
5 H4-Methoxyphenyl5.5A methoxy group on the amide phenyl ring is favorable.
6 H4-Chlorophenyl5.2A chloro substituent is also tolerated.
7 H3-Chlorophenyl4.9The position of the substituent on the phenyl ring influences activity.
8 HN,N-Dimethyl< 5Simple alkyl amides are generally less active.

Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of product formed using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP produced into a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Conclusion

The derivatization of this compound provides a rich platform for the discovery of novel therapeutic agents. The synthetic protocols outlined in this document offer robust methods for generating libraries of amide derivatives for SAR studies. While direct quantitative SAR data for this specific scaffold is emerging, the principles of medicinal chemistry demonstrated in the case study of 1H-indazole-3-carboxamides provide a valuable roadmap for optimizing the biological activity of this promising class of compounds. Through systematic derivatization and biological evaluation, researchers can unlock the full therapeutic potential of the 4,5,6,7-tetrahydro-1H-indazole core.

References

Application Notes and Protocols: The Use of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid as a key building block in the synthesis of biologically active molecules. This versatile intermediate is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other potential therapeutic agents.

Introduction

This compound is a saturated heterocyclic compound that serves as a crucial starting material in the synthesis of a variety of derivatives with significant pharmacological potential. Its structural features, including the indazole core and the reactive carboxylic acid group, allow for diverse chemical modifications, leading to the generation of compound libraries for drug discovery programs. Research has shown that derivatives of this scaffold exhibit a range of biological activities, including the inhibition of key enzymes involved in cell cycle regulation and cancer signaling pathways.

Applications in Drug Discovery

Derivatives of this compound have been investigated for their potential as:

  • Kinase Inhibitors: The tetrahydroindazole scaffold has been identified as a promising framework for the development of inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1]

  • Anticancer Agents: By targeting various signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and p53/MDM2 pathways, these derivatives are being explored for their therapeutic potential in oncology.

  • Other Therapeutic Areas: The versatile nature of this scaffold also allows for its exploration in other therapeutic areas, including anti-inflammatory and neurological disorders.

Data Presentation

The following tables summarize the biological activity of representative compounds derived from this compound and the typical yields for their synthesis.

Table 1: Inhibitory Activity of Tetrahydroindazole Derivatives against CDK2/Cyclin Complexes

Compound IDModification on Tetrahydroindazole CoreCDK2/Cyclin A IC50 (µM)CDK2/Cyclin E IC50 (µM)Reference
Hit Compound 3 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-4-oxo2.3 (Ki)-
Analogue 53 Varied substitutions on the core structure~0.2-1.0~0.5-2.0[1]
Analogue 59 Varied substitutions on the core structure~0.2-1.0~0.5-2.0[1]

Table 2: Representative Yields for Amide Coupling of this compound

Amine SubstrateCoupling ReagentBaseSolventYield (%)Reference
Substituted Aryl AmineHATUDIPEADMF75-90Adapted from[2]
Aliphatic AmineEDC/HOBtTEADMF60-85Adapted from
Various AminesBOPEt3NDCM70-95General protocol

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamides via Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives from this compound using a peptide coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq)

  • DIPEA (2.5 eq) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and the base (DIPEA or TEA).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the coupling agent (HATU or EDC/HOBt) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide derivative.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Dissolve Tetrahydroindazole Carboxylic Acid, Amine, and Base in DMF start->reagents coupling Add Coupling Agent (e.g., HATU) reagents->coupling stir Stir at Room Temperature (4-12 hours) coupling->stir monitor Monitor by TLC stir->monitor extract Dilute with Ethyl Acetate, Wash with NaHCO3 and Brine monitor->extract Reaction Complete dry Dry over Na2SO4 and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

Signaling Pathway Diagrams

CDK2/Cyclin Pathway Inhibition

Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been shown to inhibit CDK2/cyclin complexes, which are key regulators of the cell cycle. Inhibition of these complexes can lead to cell cycle arrest and is a promising strategy for cancer therapy.

cdk2_pathway G1 Phase G1 Phase CDK2/Cyclin E CDK2/Cyclin E G1 Phase->CDK2/Cyclin E Activation S Phase S Phase CDK2/Cyclin A CDK2/Cyclin A S Phase->CDK2/Cyclin A Activation CDK2/Cyclin E->S Phase Promotes G1/S Transition Cell Cycle Arrest Cell Cycle Arrest CDK2/Cyclin E->Cell Cycle Arrest CDK2/Cyclin A->S Phase Promotes S Phase Progression CDK2/Cyclin A->Cell Cycle Arrest Tetrahydroindazole\nDerivative Tetrahydroindazole Derivative Tetrahydroindazole\nDerivative->CDK2/Cyclin E Tetrahydroindazole\nDerivative->CDK2/Cyclin A

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Indazole derivatives have been investigated as inhibitors of this pathway.

pi3k_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Inhibition of\nCell Growth Inhibition of Cell Growth PI3K->Inhibition of\nCell Growth mTOR mTOR Akt->mTOR Cell Growth &\n Proliferation Cell Growth & Proliferation mTOR->Cell Growth &\n Proliferation Tetrahydroindazole\nDerivative Tetrahydroindazole Derivative Tetrahydroindazole\nDerivative->PI3K

p53/MDM2 Pathway Modulation

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. MDM2 is a negative regulator of p53. Some indazole derivatives have been designed to modulate this pathway, potentially by inhibiting the p53-MDM2 interaction, leading to p53 activation and apoptosis.

p53_pathway MDM2 MDM2 p53 p53 MDM2->p53 Inhibits p53 Degradation p53 Degradation MDM2->p53 Degradation Apoptosis Apoptosis p53->Apoptosis Induces Indazole\nDerivative Indazole Derivative Indazole\nDerivative->MDM2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and well-documented synthetic route is a multi-step process commencing with cyclohexanone. This pathway typically involves the formation of a β-keto-ester intermediate, followed by a Japp-Klingemann reaction to yield a hydrazone, which subsequently cyclizes to form the tetrahydroindazole ring system. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Q2: I am observing a significant amount of an unexpected, highly colored impurity during the Japp-Klingemann reaction. What could this be?

A2: A common issue in the Japp-Klingemann reaction is the formation of a stable azo compound instead of the desired hydrazone.[1][2][3] This is often favored by reaction conditions such as suboptimal pH or temperature. The azo compound is an intermediate that, under ideal conditions, rearranges to the hydrazone. However, its stability can be enhanced under certain conditions, leading to its accumulation as a byproduct.

Q3: My final product shows a persistent impurity with a similar polarity to the desired carboxylic acid, making it difficult to remove by chromatography. What could it be?

A3: A likely impurity with similar polarity is the decarboxylated byproduct, 4,5,6,7-tetrahydro-1H-indazole. Decarboxylation of indazole-3-carboxylic acids can occur under harsh reaction conditions, particularly at elevated temperatures.[4]

Q4: After the final hydrolysis step, I still see a significant amount of the starting ester in my crude product according to NMR analysis. How can I improve the conversion?

A4: Incomplete hydrolysis of the ethyl ester is a common problem. To drive the reaction to completion, you can try the following:

  • Increase the reaction time: Ensure the reaction is monitored by TLC or LC-MS until the starting material is no longer detectable.

  • Increase the amount of base: Use a larger excess of the hydrolyzing agent (e.g., NaOH or KOH).

  • Elevate the temperature: Gently heating the reaction mixture can increase the rate of hydrolysis.

  • Use a co-solvent: Adding a co-solvent like methanol or THF can improve the solubility of the ester and facilitate the reaction.

Q5: I am concerned about residual starting materials from the initial steps, such as unreacted ethyl 2-oxocyclohexanecarboxylate. How can I minimize these?

A5: To minimize residual starting materials, ensure each step of the reaction goes to completion. For the Japp-Klingemann reaction, a slight excess of the diazonium salt is sometimes used to ensure full conversion of the β-keto-ester. Careful purification of intermediates at each stage is also recommended to prevent carrying impurities through the synthetic sequence.

Troubleshooting Guides

Issue 1: Low Yield in the Japp-Klingemann Reaction
Possible Cause Troubleshooting Steps & Solutions
Suboptimal pH The pH of the reaction medium is critical. For the coupling of the diazonium salt with the β-keto-ester, a mildly alkaline or buffered solution is often required to facilitate the formation of the enolate. Adjust the pH carefully and monitor it throughout the reaction.
Decomposition of the Diazonium Salt Diazonium salts can be unstable, especially at elevated temperatures. Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately.
Formation of Stable Azo Intermediate As mentioned in the FAQs, the formation of a stable azo compound can prevent the desired rearrangement to the hydrazone.[1][2][3] Ensure the conditions (pH, temperature) are optimized for the subsequent rearrangement.
Side Reactions of the Diazonium Salt In the presence of certain nucleophiles, the diazonium group can be displaced. For instance, if using hydrochloric acid for diazotization, there's a small possibility of forming a chlorinated byproduct, although this is more commonly observed with highly activated aromatic rings.
Issue 2: Formation of Decarboxylation Byproduct
Possible Cause Troubleshooting Steps & Solutions
High Temperature during Hydrolysis or Workup Avoid excessive heating during the hydrolysis of the ester and subsequent workup steps.[4]
Strongly Acidic or Basic Conditions While necessary for hydrolysis, prolonged exposure to harsh acidic or basic conditions at high temperatures can promote decarboxylation. Neutralize the reaction mixture as soon as the hydrolysis is complete.

Data Presentation

While specific quantitative data for byproduct formation in the synthesis of this compound is not extensively published, the following table summarizes the key byproducts and the stages at which they are typically formed.

Byproduct Synthetic Step of Formation Reason for Formation Mitigation Strategies
Ethyl 2-oxocyclohexanecarboxylateJapp-Klingemann ReactionIncomplete reaction.Use a slight excess of diazonium salt; optimize reaction time and temperature.
Stable Azo CompoundJapp-Klingemann ReactionSuboptimal pH and temperature preventing rearrangement.[1][2][3]Careful control of pH and temperature.
4,5,6,7-Tetrahydro-1H-indazoleEster Hydrolysis / Final Product IsolationDecarboxylation under harsh thermal or pH conditions.[4]Avoid excessive heat; neutralize promptly after hydrolysis.
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylateEster HydrolysisIncomplete hydrolysis.Increase reaction time, temperature, or base concentration.

Experimental Protocols

Protocol 1: Optimized Japp-Klingemann Reaction to Minimize Azo Byproduct Formation
  • Preparation of the Diazonium Salt: Dissolve aniline (1.0 eq.) in a 2M HCl solution at 0-5 °C. Add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq.) in ethanol. Cool the solution to 0-5 °C and add a solution of sodium acetate (3.0 eq.) in water.

  • Reaction: Slowly add the cold diazonium salt solution to the β-keto-ester solution, keeping the temperature below 10 °C.

  • Monitoring and Workup: Stir the reaction mixture at room temperature and monitor by TLC for the disappearance of the starting materials and the formation of the hydrazone. Once complete, extract the product with ethyl acetate.

Protocol 2: Mild Hydrolysis to Prevent Decarboxylation
  • Reaction Setup: Dissolve the crude ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in a mixture of ethanol and water (3:1).

  • Hydrolysis: Add a 2M solution of sodium hydroxide (2.5 eq.) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Workup: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum at a temperature not exceeding 50 °C.

Visualizations

Synthesis_Pathway cluster_0 Step 1: β-Keto-ester Formation cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis Cyclohexanone Cyclohexanone Ethyl 2-oxocyclohexanecarboxylate Ethyl 2-oxocyclohexanecarboxylate Cyclohexanone->Ethyl 2-oxocyclohexanecarboxylate Hydrazone Intermediate Hydrazone Intermediate Ethyl 2-oxocyclohexanecarboxylate->Hydrazone Intermediate Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Hydrazone Intermediate->Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Aniline Aniline Diazonium Salt Diazonium Salt Aniline->Diazonium Salt NaNO2, HCl Diazonium Salt->Hydrazone Intermediate This compound This compound Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate->this compound NaOH, H2O

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Desired Product Desired Product Byproduct Byproduct β-Keto-ester + Diazonium Salt β-Keto-ester + Diazonium Salt Azo Intermediate Azo Intermediate β-Keto-ester + Diazonium Salt->Azo Intermediate Hydrazone Hydrazone Azo Intermediate->Hydrazone Stable Azo Compound Stable Azo Compound Azo Intermediate->Stable Azo Compound Suboptimal pH/ Temp Cyclized Ester Cyclized Ester Hydrazone->Cyclized Ester Final Acid Final Acid Cyclized Ester->Final Acid Unreacted Ester Unreacted Ester Cyclized Ester->Unreacted Ester Incomplete Hydrolysis Decarboxylated Indazole Decarboxylated Indazole Final Acid->Decarboxylated Indazole High Temp

Caption: Common byproduct formation pathways in the synthesis.

References

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed method involves a two-step process. The first step is the formation of ethyl 2-oxo-cyclohexaneglyoxylate, which then undergoes a Japp-Klingemann reaction with a diazonium salt, followed by cyclization to yield the ethyl ester of the target compound. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: What are the critical parameters to control for a high yield in the Japp-Klingemann reaction step?

A2: The Japp-Klingemann reaction is sensitive to pH, temperature, and the stability of the diazonium salt. Maintaining a slightly basic or buffered pH is crucial for the coupling reaction. The temperature should be kept low (typically 0-5 °C) during the diazotization and coupling steps to prevent the decomposition of the diazonium salt. The purity of the starting materials, particularly the aniline used for diazotization, is also critical.

Q3: My reaction mixture turns dark, and I observe the formation of tar-like byproducts. What could be the cause?

A3: The formation of dark, insoluble byproducts is often due to the decomposition of the diazonium salt, which can be caused by elevated temperatures or exposure to light. Additionally, side reactions of the reactive intermediates can lead to polymerization. Ensure that the reaction is carried out at the recommended low temperature and under inert atmosphere if possible.

Q4: I am having difficulty with the final hydrolysis step. What conditions are recommended to avoid decarboxylation?

A4: Hydrolysis of the ethyl ester to the carboxylic acid should be performed under mild conditions to prevent decarboxylation, a common side reaction with indazole-3-carboxylic acids. Using a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is generally effective. Acid-catalyzed hydrolysis or heating can increase the risk of decarboxylation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl 2-(2-phenylhydrazono)cyclohexane-1-carboxylate (Japp-Klingemann product) - Incomplete diazotization of aniline.- Decomposition of the diazonium salt.- Incorrect pH for the coupling reaction.- Low purity of starting materials.- Ensure complete dissolution of sodium nitrite during diazotization.- Maintain a temperature of 0-5 °C throughout the diazotization and coupling steps.- Use a buffered solution (e.g., sodium acetate) to maintain a pH between 5 and 7.- Use freshly distilled aniline and high-purity solvents.
Formation of an Oily Product Instead of a Solid - Presence of impurities.- Incomplete reaction.- Purify the starting materials before the reaction.- Monitor the reaction progress using TLC to ensure completion.- Attempt to crystallize the oil from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
Low Yield of this compound ethyl ester (Cyclization product) - Inefficient cyclization of the hydrazone intermediate.- Inappropriate choice of acid catalyst or solvent.- Use a suitable acid catalyst such as polyphosphoric acid (PPA) or a strong protic acid like sulfuric acid.- Optimize the reaction temperature and time for the cyclization step.- Consider using a solvent that allows for azeotropic removal of water if applicable.
Presence of Decarboxylated Byproduct - Harsh hydrolysis conditions (high temperature or strong acid/base).- Use mild basic hydrolysis conditions (e.g., LiOH in THF/water at room temperature).- Carefully monitor the reaction and avoid prolonged reaction times.- Neutralize the reaction mixture carefully at low temperature after hydrolysis.
Difficulty in Product Purification - Co-elution of impurities during column chromatography.- Product is highly soluble in the workup solvent.- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.- During aqueous workup, saturate the aqueous layer with NaCl to reduce the solubility of the product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol details the synthesis of the ethyl ester intermediate via the Japp-Klingemann reaction.

Step 1: Diazotization of Aniline

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (1.0 eq.) in a 2M hydrochloric acid solution.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

Step 2: Japp-Klingemann Coupling and Cyclization

  • In a separate flask, dissolve ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq.) in ethanol.

  • Cool the solution to 0-5 °C and add a solution of sodium acetate (3.0 eq.) in water.

  • Slowly add the previously prepared cold diazonium salt solution to the flask, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • The intermediate hydrazone will form and may precipitate.

  • To induce cyclization, add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Protocol 2: Hydrolysis to this compound
  • Dissolve ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Influence of Base on the Yield of Hydrolysis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1LiOHTHF/H₂O251892
2NaOHEtOH/H₂O501285
3KOHMeOH/H₂O252488
4NaOHEtOH/H₂O80475 (with some decarboxylation)

Visualizations

experimental_workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Japp-Klingemann Reaction & Cyclization cluster_step3 Step 3: Hydrolysis Aniline Aniline + HCl NaNO2 NaNO2 (aq) 0-5 °C Aniline->NaNO2 Slow Addition Diazonium Benzenediazonium Chloride NaNO2->Diazonium Formation Coupling Coupling (pH 5-7, 0-5 °C) Diazonium->Coupling Ketoester Ethyl 2-oxocyclohexane -1-carboxylate Ketoester->Coupling Hydrazone Hydrazone Intermediate Coupling->Hydrazone Cyclization Cyclization (Acid, Heat) Hydrazone->Cyclization Ester Ethyl 4,5,6,7-tetrahydro-1H- indazole-3-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (LiOH, THF/H2O, RT) Ester->Hydrolysis Acidification Acidification (HCl, 0 °C) Hydrolysis->Acidification Final_Product 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid Acidification->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_yield Start Low Overall Yield Check_Step1 Analyze Japp-Klingemann Intermediate Yield Start->Check_Step1 Low_Yield1 Low Yield in Step 1 Check_Step1->Low_Yield1 Low Good_Yield1 Good Yield in Step 1 Check_Step1->Good_Yield1 Good Troubleshoot_Step1 Troubleshoot Step 1: - Check Diazotization Temp - Verify pH - Purify Reagents Low_Yield1->Troubleshoot_Step1 Check_Step2 Analyze Cyclization Product Yield Good_Yield1->Check_Step2 Low_Yield2 Low Yield in Step 2 Check_Step2->Low_Yield2 Low Good_Yield2 Good Yield in Step 2 Check_Step2->Good_Yield2 Good Troubleshoot_Step2 Troubleshoot Step 2: - Optimize Acid Catalyst - Adjust Temp/Time Low_Yield2->Troubleshoot_Step2 Check_Step3 Analyze Final Product Purity & Yield Good_Yield2->Check_Step3 Low_Yield3 Low Yield in Step 3 Check_Step3->Low_Yield3 Low Troubleshoot_Step3 Troubleshoot Step 3: - Use Milder Hydrolysis - Check for Decarboxylation Low_Yield3->Troubleshoot_Step3

Caption: Troubleshooting flowchart for low yield in the synthesis.

Troubleshooting regioisomer formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indazoles, with a specific focus on controlling and troubleshooting regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: My indazole N-alkylation is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity for the N1 isomer?

A1: Achieving high N1-regioselectivity in indazole alkylation often depends on a careful selection of the base and solvent system. The formation of a tight ion pair between the indazole anion and the metal cation can sterically hinder the N2 position, thereby favoring alkylation at N1.

A highly effective method for promoting N1-alkylation is the use of sodium hydride (NaH) in tetrahydrofuran (THF).[1][2] This combination has been shown to provide excellent N1-selectivity for a variety of substituted indazoles.

Experimental Protocol: N1-Selective Indazole Alkylation

  • To a solution of the starting indazole (1.0 eq.) in anhydrous THF, add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Q2: I am trying to synthesize the N2-alkylated indazole. What conditions favor the formation of the N2 regioisomer?

A2: The formation of the N2-alkylated indazole can be favored under several conditions, often by promoting a pathway that is not sterically controlled by a tight ion pair or by taking advantage of the electronic properties of the indazole ring.

One common strategy is to employ Mitsunobu conditions. For instance, the reaction of an indazole with an alcohol in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) can show a strong preference for N2-alkylation.[1][3] Additionally, the presence of electron-withdrawing substituents on the indazole ring, particularly at the C7 position (e.g., NO2 or CO2Me), has been shown to confer excellent N2-regioselectivity.[1][2]

Experimental Protocol: N2-Selective Indazole Alkylation (Mitsunobu Conditions)

  • Dissolve the starting indazole (1.0 eq.), the corresponding alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.

Q3: How do different bases and solvents affect the N1/N2 regioisomeric ratio in indazole alkylation?

A3: The choice of base and solvent is a critical factor that can significantly alter the ratio of N1 and N2 regioisomers. Generally, conditions that promote the formation of a tight ion pair between the indazolide anion and the cation will favor N1 substitution due to steric hindrance at the N2 position. Conversely, conditions that lead to a more "free" anion can result in a mixture of isomers or favor the N2 product.

Below is a summary of how different base/solvent combinations can influence the regioselectivity of indazole alkylation.

BaseSolventPredominant IsomerRationale
NaHTHFN1Forms a tight ion pair, sterically directing alkylation to N1.[1][2]
Cs2CO3DMFMixture (often slight N1 preference)A weaker base in a polar aprotic solvent leads to less ion pairing and reduced selectivity.[1]
K2CO3DMFMixtureSimilar to Cs2CO3, often resulting in poor regioselectivity.[1][2]
NaHMDSTHFN1A strong, sterically hindered base that can favor N1.
NaHMDSDMSON2The highly polar solvent DMSO can solvate the cation, leading to a more accessible N2 position.[3]

Q4: I have synthesized a mixture of N1 and N2 indazole regioisomers. How can I distinguish between them?

A4: The most definitive method for distinguishing between N1 and N2 alkylated indazoles is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1][2][4]

  • For the N1-isomer: A key correlation will be observed between the protons of the N-alkyl group (specifically the CH2 group attached to the nitrogen) and the C7a carbon of the indazole ring.

  • For the N2-isomer: A correlation will be seen between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[1][4]

The following diagram illustrates these key HMBC correlations.

Caption: Key 1H-13C HMBC correlations for distinguishing N1 and N2 regioisomers.

Q5: What are the recommended methods for separating a mixture of N1 and N2 indazole regioisomers?

A5: The separation of N1 and N2 indazole regioisomers can be challenging due to their similar polarities.[1] However, several techniques can be employed:

  • Flash Column Chromatography: This is the most common method.[1] Careful selection of the eluent system is crucial. Often, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) can achieve separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain highly pure isomers, reversed-phase or normal-phase Prep-HPLC can be effective.

  • Recrystallization: In some cases, fractional recrystallization from a suitable mixed solvent system can be used to isolate one of the isomers.[5] This involves finding a solvent mixture where one isomer is significantly less soluble than the other.

Troubleshooting Flowchart for Regioisomer Separation

G start Mixture of N1/N2 Isomers column Attempt Flash Column Chromatography start->column check_sep Separation Achieved? column->check_sep success Pure Isomers Obtained check_sep->success Yes recryst Try Recrystallization check_sep->recryst No check_recryst Separation Achieved? recryst->check_recryst check_recryst->success Yes prep_hplc Use Preparative HPLC check_recryst->prep_hplc No end Pure Isomers Obtained prep_hplc->end

Caption: Decision-making workflow for separating N1 and N2 indazole regioisomers.

Logical Relationship of Factors Influencing Regioselectivity

G cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base Base Regioisomeric_Ratio N1/N2 Ratio Base->Regioisomeric_Ratio Solvent Solvent Solvent->Regioisomeric_Ratio Temperature Temperature Temperature->Regioisomeric_Ratio Sterics Steric Hindrance (e.g., C3/C7 substituents) Sterics->Regioisomeric_Ratio Electronics Electronic Effects (e.g., EWG/EDG) Electronics->Regioisomeric_Ratio

Caption: Interplay of factors determining the N1/N2 regioisomeric ratio in indazole synthesis.

References

Technical Support Center: Optimization of Tetrahydroindazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrahydroindazoles.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems.

Issue 1: Low or No Product Yield

Q: My reaction is yielding very little or no tetrahydroindazole. What are the potential causes and how can I improve the yield?

A: Low yields are a common issue in organic synthesis and can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the cyclohexanone and hydrazine derivatives are pure. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. Some reactions may require heating (reflux) to proceed, while others might need cooling to prevent side product formation.[1][2] A gradual increase in temperature might be beneficial.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction rate.[3] Polar protic solvents like ethanol or methanol are commonly used.[4] In some cases, greener options like water can be effective, especially in microwave-assisted synthesis.[5]

  • Formation of Hydrazone Intermediate: The initial formation of the hydrazone from cyclohexanone and hydrazine is a key step. In some cases, isolating the crude hydrazone before proceeding with the cyclization can improve yields.[1][2]

  • Atmosphere: For air-sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. How can I minimize this?

A: The formation of side products can complicate purification and reduce the yield of the desired tetrahydroindazole. Here are some common side products and strategies to mitigate their formation:

  • Tetrahydrocarbazole Formation: When using phenylhydrazine, the formation of tetrahydro-1H-carbazole is a known side reaction.[1][2] This can sometimes be favored at higher temperatures. Optimizing the reaction temperature and carefully controlling the reaction time can help minimize its formation.

  • Incomplete Cyclization: The hydrazone intermediate may not fully cyclize, leading to a mixture of starting materials and product. Ensure adequate reaction time and optimal temperature to drive the reaction to completion.

  • Oxidation: The product may be susceptible to oxidation, especially if left exposed to air for extended periods at elevated temperatures. Working under an inert atmosphere and ensuring prompt work-up and purification can help.

Issue 3: Difficulty with Product Purification

Q: I am struggling to purify my tetrahydroindazole product. What are the best practices?

A: Purification can be challenging, especially if multiple side products are present.

  • Column Chromatography: This is a common and effective method for purifying tetrahydroindazole derivatives.[6]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is commonly employed. The optimal ratio will depend on the specific polarity of your product and impurities and should be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Work-up Procedure: A proper aqueous work-up after the reaction is complete can remove many impurities. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable protocol for the synthesis of 4,5,6,7-tetrahydro-1H-indazole?

A1: A common method involves the reaction of cyclohexanone with hydrazine hydrate. While specific conditions can be optimized, a general procedure is as follows:

  • To a solution of cyclohexanone in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • The mixture is typically heated under reflux for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, usually by column chromatography or recrystallization.

For a more detailed, analogous procedure, consider the synthesis of tetrahydrocarbazole from cyclohexanone and phenylhydrazine, which can be adapted.[7]

Q2: How does the choice of hydrazine derivative affect the reaction?

A2: The substituent on the hydrazine will be incorporated into the final tetrahydroindazole structure. For example, using phenylhydrazine will result in a phenyl-substituted tetrahydroindazole. The nature of the substituent (electron-donating or electron-withdrawing) can also affect the reactivity and the propensity for side reactions.

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be an effective method for preparing tetrahydroindazole derivatives.[1][2] It often leads to shorter reaction times, higher yields, and can be more environmentally friendly.[1][2]

Data Presentation

Table 1: Effect of Solvent on Tetrahydroindazole Synthesis Yield

SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Methanol[bmim(BF4)]Reflux690[4]
Ethanol[bmim(BF4)]Reflux685[4]
Acetonitrile[bmim(BF4)]Reflux870[4]
Dichloromethane[bmim(BF4)]Reflux865[4]

Table 2: Optimization of Catalyst Loading for Tetrahydrocarbazole Synthesis (Analogous Reaction)

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
5 (as solvent)195[4]
50490[4]
20690[4]

Experimental Protocols

Protocol 1: General Synthesis of 4,5,6,7-Tetrahydro-1H-indazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohexanone (1.0 eq) in ethanol.

  • Addition of Reagent: Add hydrazine hydrate (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

Tetrahydroindazole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Start1 Cyclohexanone Hydrazone Hydrazone Formation Start1->Hydrazone Start2 Hydrazine Derivative Start2->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Heat/Catalyst Crude Crude Tetrahydroindazole Cyclization->Crude Purified Purified Tetrahydroindazole Crude->Purified Purification (e.g., Chromatography)

Caption: General workflow for the synthesis of tetrahydroindazole.

Troubleshooting_Flowchart Start Low Yield or Side Product Formation CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp OptimizeTime Optimize Reaction Time Start->OptimizeTime ChangeSolvent Change Solvent Start->ChangeSolvent InertAtmosphere Use Inert Atmosphere Start->InertAtmosphere MonitorTLC Monitor by TLC CheckPurity->MonitorTLC OptimizeTemp->MonitorTLC OptimizeTime->MonitorTLC ChangeSolvent->MonitorTLC InertAtmosphere->MonitorTLC Purification Optimize Purification MonitorTLC->Purification Success Improved Yield/ Purity Purification->Success

Caption: Troubleshooting guide for tetrahydroindazole synthesis.

References

Technical Support Center: Purifying 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The main difficulties in purifying this compound stem from its physicochemical properties and potential impurities from its synthesis. Key challenges include:

  • Presence of Starting Materials: Incomplete reaction can lead to the presence of starting materials in the crude product.

  • Formation of Byproducts: Side reactions during synthesis, such as decarboxylation under harsh conditions, can generate impurities that are structurally similar to the target compound, making them difficult to separate.

  • Solubility Issues: The carboxylic acid group confers pH-dependent solubility, which can complicate the choice of solvents for recrystallization and chromatography.

  • Oiling Out: The compound may separate as an oil rather than crystals during recrystallization, which hinders effective purification.

Q2: What are the most common impurities I might encounter?

Common impurities can include:

  • Unreacted Starting Materials: Such as the ethyl ester of this compound if the purification follows a hydrolysis step.

  • Decarboxylation Byproduct: Formation of 4,5,6,7-tetrahydro-1H-indazole due to loss of the carboxylic acid group.

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q3: Which purification techniques are most effective for this compound?

The most effective purification methods for this compound are typically:

  • Recrystallization: Effective for removing small amounts of impurities, provided a suitable solvent system is identified.

  • Column Chromatography: Useful for separating the target compound from structurally similar impurities.

  • Acid-Base Extraction: Can be employed to selectively isolate the acidic product from non-acidic impurities.

Troubleshooting Guides

Issue: Oiling out during recrystallization

Cause: The solubility of the compound in the chosen solvent is too high, or the cooling process is too rapid.

Solution:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of a less polar solvent (a co-solvent) in which the compound is less soluble to induce crystallization.

  • Ensure slow cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal of the pure compound if available.

Issue: Poor separation in column chromatography

Cause: The chosen eluent system does not provide sufficient resolution between the target compound and impurities.

Solution:

  • Optimize the solvent system. Use thin-layer chromatography (TLC) to screen different solvent mixtures to find an eluent that gives good separation (Rf value of the product around 0.3-0.4).

  • Use a solvent gradient. Start with a less polar eluent and gradually increase the polarity to improve separation.

  • Ensure proper column packing. A poorly packed column can lead to band broadening and poor separation.

Issue: Low yield after purification

Cause: This can be due to multiple factors including product loss during transfers, dissolution in the mother liquor during recrystallization, or irreversible adsorption on the silica gel during chromatography.

Solution:

  • Minimize transfer steps.

  • For recrystallization, ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled to maximize crystal precipitation.

  • For column chromatography, after eluting the product, flush the column with a highly polar solvent to check for any retained compound.

Data Presentation

Purification MethodPurity Achieved (Typical)Yield (Typical)Notes
Recrystallization>98%60-85%Highly dependent on the impurity profile and solvent selection.
Column Chromatography>99%50-80%Effective for removing closely related impurities.
Acid-Base Extraction>95%70-90%Good for removing non-acidic impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures like ethanol/water) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude solid to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes, or chloroform and methanol) based on TLC analysis of the crude product.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into a glass column. Allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt. Non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

Purification_Workflow Crude_Product Crude 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid Dissolution Dissolve in appropriate solvent Crude_Product->Dissolution Choice Purification Method? Dissolution->Choice Recrystallization Recrystallization Choice->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Choice->Column_Chromatography Structurally Similar Impurities Acid_Base_Extraction Acid-Base Extraction Choice->Acid_Base_Extraction Non-Acidic Impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Problem Problem_Type What is the issue? Start->Problem_Type Low_Yield Low Yield Problem_Type->Low_Yield Yield Low_Purity Low Purity Problem_Type->Low_Purity Purity Oiling_Out Oiling Out (Recrystallization) Problem_Type->Oiling_Out Physical Form Check_Losses Check for product loss during transfers and in mother liquor. Low_Yield->Check_Losses Purity_Method Method Used? Low_Purity->Purity_Method Oiling_Solutions Add co-solvent, cool slowly, scratch flask, or add seed crystal. Oiling_Out->Oiling_Solutions Optimize_Cooling Optimize cooling rate and temperature for recrystallization. Check_Losses->Optimize_Cooling Recrystallization Recrystallization Purity_Method->Recrystallization Recryst. Chromatography Chromatography Purity_Method->Chromatography Chromo. Optimize_Solvent Re-evaluate and optimize recrystallization solvent system. Recrystallization->Optimize_Solvent Optimize_Eluent Optimize chromatography eluent via TLC screening. Chromatography->Optimize_Eluent

Caption: Troubleshooting decision tree for common purification challenges.

Stability issues of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to assist in their experimental design and interpretation.

Troubleshooting Guide: Solution Stability Issues

This guide addresses common problems encountered during the handling and analysis of this compound in solution.

Problem Potential Cause Recommended Action
Unexpected precipitation of the compound from solution. Poor Solubility: The concentration of the compound may exceed its solubility in the chosen solvent.- Verify the solubility of the compound in the selected solvent. Consider using co-solvents or switching to a solvent with better solubilizing properties. - Gentle heating and sonication may aid dissolution, but monitor for thermal degradation.
pH Effects: The compound is a carboxylic acid and its solubility is pH-dependent. In neutral or acidic solutions, it will be less soluble than in basic solutions where it forms a salt.- For aqueous solutions, adjust the pH. Solubility should increase at higher pH values. However, be aware that high pH can also promote degradation.
Loss of compound concentration over time in prepared solutions. Chemical Degradation: The compound may be unstable under the storage conditions (e.g., solvent, pH, temperature, light exposure).- Perform a forced degradation study to identify conditions that cause instability (see Experimental Protocols section). - Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.
Adsorption to Surfaces: The compound may adsorb to the surface of storage containers (e.g., glass or plastic).- Use silanized glassware or low-adsorption plastic containers. - Include a small amount of a non-ionic surfactant in the solvent system if compatible with the downstream application.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Degradation Products: The new peaks are likely impurities resulting from the degradation of the parent compound.- Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. - Use a stability-indicating analytical method that can resolve the parent compound from its degradants.
Solvent Impurities or Reactivity: Impurities in the solvent or reaction of the compound with the solvent may be the source of new peaks.- Use high-purity, HPLC-grade solvents. - Avoid reactive solvents if possible.
Inconsistent results between experimental replicates. Inconsistent Solution Preparation: Variations in weighing, dissolution, or storage of the compound can lead to variability.- Standardize the solution preparation protocol. - Use calibrated equipment for all measurements.
Time-Dependent Degradation: If solutions are used at different time points after preparation, degradation may cause inconsistencies.- Prepare all solutions for an experiment at the same time and use them promptly.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Q2: How should I store stock solutions of this compound?

A2: For optimal stability, it is recommended to store stock solutions in airtight containers, protected from light, at low temperatures (-20°C or -80°C). Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which may accelerate degradation.

Q3: My compound appears to be degrading in my aqueous buffer. What can I do?

A3: Aqueous solutions can be susceptible to hydrolysis, especially at extreme pH values. It is advisable to conduct a pH stability study to determine the optimal pH range for your experiments. Preparing fresh solutions immediately before use is the best practice to minimize degradation.

Q4: What are the likely degradation pathways for this molecule?

A4: Given the presence of the tetrahydro-1H-indazole ring and a carboxylic acid group, potential degradation pathways include:

  • Oxidation: The tetrahydro-indazole ring may be susceptible to oxidation.

  • Decarboxylation: The carboxylic acid group may be lost under thermal stress.

  • Hydrolysis: While less common for the indazole ring itself, extreme pH conditions could potentially lead to ring-opening.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Q5: How can I develop a stability-indicating analytical method?

A5: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[1] To develop such a method, you should perform forced degradation studies to generate the potential degradants. The chromatographic conditions are then optimized to achieve baseline separation between the parent compound and all degradation products.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][3]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 80°C for 48 hours
Photodegradation Solution exposed to UV light (e.g., 254 nm) and visible light for 24 hours
  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as HPLC with UV detection.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% trifluoroacetic acid or formic acid in water (for acidic mobile phase) or a buffer such as 10 mM ammonium acetate (for neutral pH).

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components.

  • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Optimization: Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.

  • Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo control Control Sample (Protected from stress) prep_stock->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc control->hplc neutralize->hplc compare Compare Chromatograms hplc->compare identify Identify Degradation Peaks compare->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Observed Instability (e.g., peak area loss, new peaks) cause_ph Inappropriate pH issue->cause_ph cause_solvent Solvent Reactivity/ Impurity issue->cause_solvent cause_temp High Temperature issue->cause_temp cause_light Light Exposure issue->cause_light cause_oxidation Oxidation issue->cause_oxidation sol_ph Optimize pH/Buffer cause_ph->sol_ph sol_solvent Use High-Purity Solvents cause_solvent->sol_solvent sol_storage Store at Low Temperature (e.g., -20°C) cause_temp->sol_storage sol_light Protect from Light cause_light->sol_light sol_inert Use Degassed Solvents/ Inert Atmosphere cause_oxidation->sol_inert

Caption: Troubleshooting logic for stability issues.

References

Avoiding common pitfalls in the synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during the synthesis of indazole derivatives in a question-and-answer format.

Issue 1: Poor Regioselectivity in N-Alkylation Reactions

Q: My N-alkylation of a substituted 1H-indazole is resulting in a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity for the N1-substituted product?

A: Achieving high regioselectivity in the N-alkylation of indazoles is a frequent challenge due to the comparable nucleophilicity of the two nitrogen atoms.[1] The formation of the N1-substituted product, which is often the thermodynamically more stable isomer, can be favored by carefully selecting the reaction conditions.[1]

  • Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1] This system has been shown to provide greater than 99% N1 regioselectivity for indazoles with various C-3 substituents.[1]

  • Steric Hindrance: Bulky substituents at the C-3 position of the indazole ring can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[1]

  • Reaction Conditions for Thermodynamic Control: Allowing the reaction to reach thermodynamic equilibrium will favor the more stable N1-isomer.

Q: I need to synthesize the N2-substituted indazole, but my current method predominantly yields the N1 isomer. What strategies can I employ to favor N2-alkylation?

A: Favoring the kinetically preferred N2-product requires a different set of conditions that avoid thermodynamic equilibration.

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C-7 position can strongly direct alkylation towards the N2 position, with reported selectivities of ≥96%.[2][3]

  • Acidic Conditions: Performing the alkylation under acidic conditions can promote N2-alkylation.[1]

  • Specific Synthetic Routes: Certain synthetic methods, like the Davis-Beirut reaction, are designed to specifically yield 2H-indazoles.[4][5]

Issue 2: Incomplete Reactions and Low Yields

Q: My indazole synthesis is not going to completion, resulting in low yields of the desired product. What are the potential causes and how can I optimize the reaction?

A: Incomplete conversion in indazole synthesis can stem from several factors, including suboptimal reaction conditions and reagent deactivation.

  • Reaction Temperature: Temperature plays a critical role. While some reactions like the Cadogan cyclization require high temperatures, excessive heat can lead to decomposition.[6] It is advisable to perform temperature screening to find the optimal balance for your specific substrates.

  • Solvent Choice: The polarity and boiling point of the solvent are crucial for reactant solubility and reaction kinetics. Ensure your starting materials are fully dissolved.

  • Presence of Water: In certain reactions, the presence of water can be detrimental. The addition of 4 Å molecular sieves can help to remove water and improve the reaction outcome.

Issue 3: Formation of Side Products

Q: I am observing significant formation of side products, such as hydrazones and dimers, in my cyclization reaction. How can I minimize these impurities?

A: Side product formation is a common issue, particularly in cyclization reactions for indazole synthesis.[7]

  • Hydrazone Impurities: Hydrazones are often intermediates in indazole synthesis. If the cyclization step is incomplete, they can persist as impurities. To drive the cyclization to completion, ensure sufficient reaction time and optimal temperature. The addition of an appropriate acid or base catalyst can also improve the efficiency of the cyclization.

  • Elevated Temperatures: High reaction temperatures can sometimes lead to side reactions. If possible, explore milder reaction conditions.

Issue 4: Purification Challenges

Q: The N1 and N2 isomers of my substituted indazole are co-eluting during column chromatography. Are there alternative purification methods?

A: The separation of N1 and N2 isomers can be challenging due to their similar polarities.[8]

  • Mixed-Solvent Recrystallization: This technique can be a powerful alternative to column chromatography. By carefully selecting a mixture of solvents (e.g., acetone/water, ethanol/water), the differential solubility of the isomers can be exploited to isolate a single isomer with high purity (>99%).[9]

Data Presentation

Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles

Indazole SubstituentAlkylating AgentBase/SolventN1:N2 RatioYield (%)
3-carboxymethylAlkyl bromideNaH / THF>99:1-
3-tert-butylAlkyl bromideNaH / THF>99:1-
7-NO₂Alkyl bromideNaH / THF4:96-
7-CO₂MeAlkyl bromideNaH / THF4:96-
5-bromo-3-carboxylateIsopropyl iodideNaH / DMF38:4684
UnsubstitutedPentyl bromideCs₂CO₃ / DMF55:45-

Data compiled from multiple sources.[2][10] "-" indicates data not available.

Experimental Protocols

Protocol 1: N1-Selective Alkylation of a 3-Substituted 1H-Indazole

This protocol is optimized for the selective formation of the N1-alkylated product.[8]

  • Preparation: To a stirred solution of the 3-substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (1.2 equiv) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis

This method provides a mild and efficient route to 2H-indazoles.[11]

  • Condensation: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equiv) and the desired aniline or aliphatic amine (1.1 equiv) in isopropanol (i-PrOH).

  • Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PI3K/AKT/mTOR) P1->P2 P3 Angiogenesis Cell Proliferation Survival P2->P3 Indazole Indazole Derivative (e.g., Pazopanib) Indazole->VEGFR2 Inhibits

Caption: Indazole derivatives as inhibitors of the VEGFR-2 signaling pathway.

Experimental_Workflow start Start: 1H-Indazole step1 Dissolve 1H-Indazole in anhydrous THF start->step1 step2 Add NaH at 0°C under inert atmosphere step1->step2 step3 Stir at RT for 30 min step2->step3 step4 Add Alkyl Halide step3->step4 step5 Monitor Reaction by TLC/LC-MS step4->step5 step6 Quench Reaction step5->step6 step7 Extract Product step6->step7 step8 Dry and Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end End: N1-Alkylated Indazole step9->end

Caption: Workflow for N1-selective alkylation of 1H-indazoles.

Troubleshooting_Workflow cluster_n1 Optimizing for N1-Isomer cluster_n2 Optimizing for N2-Isomer start Low N1/N2 Regioselectivity q1 Is N1-isomer the desired product? start->q1 n1_cond Use NaH in THF q1->n1_cond Yes n2_cond Use acidic conditions (e.g., TfOH) q1->n2_cond No n1_sterics Introduce bulky C-3 substituent n1_cond->n1_sterics n2_electronics Introduce EWG at C-7 position n2_cond->n2_electronics n2_route Consider alternative synthesis route (e.g., Davis-Beirut) n2_electronics->n2_route

Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.

References

Optimizing the N-alkylation of indazole rings for better regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of indazole rings. Our goal is to help you overcome common challenges and improve regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of indazoles a significant challenge?

A1: The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, and can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][2][3] Direct alkylation of the indazole scaffold often leads to a mixture of N-1 and N-2 substituted products, making the control of regioselectivity a primary challenge in the synthesis of specific, biologically active molecules.[1][2][4]

Q2: What are the primary factors influencing whether alkylation occurs at the N-1 or N-2 position?

A2: The regiochemical outcome of indazole alkylation is a delicate balance of several factors:[1]

  • Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring play a crucial role. For instance, bulky groups at the C-3 position can favor N-1 alkylation, whereas electron-withdrawing groups (such as -NO₂ or -CO₂Me) at the C-7 position can sterically hinder the N-1 position and direct alkylation to N-2.[2][4][5][6]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is critical. For example, using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is well-known to favor N-1 alkylation.[2][4][5] In contrast, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in a mixture of N-1 and N-2 isomers.[1][7]

  • Nature of the Alkylating Agent: The electrophile used can also influence the N-1/N-2 ratio.[2]

  • Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomers, while N-2 products can be favored under kinetically controlled conditions.[2] Conditions that allow for equilibration tend to favor the N-1 product.[1][5]

Q3: How can I selectively synthesize the N-1 alkylated indazole?

A3: To selectively obtain the N-1 alkylated product, conditions that favor thermodynamic control are generally preferred. A widely successful method involves the use of sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent system.[2][4][5] This combination has been reported to provide greater than 99% N-1 regioselectivity for indazoles with certain C-3 substituents like carboxymethyl, tert-butyl, and carboxamide.[4][6][8]

Q4: What strategies can be employed to favor the formation of the N-2 alkylated indazole?

A4: Achieving N-2 selectivity often requires conditions that favor kinetic control or exploit specific substrate features. Key strategies include:

  • Steric Hindrance at N-1: Introducing a substituent at the C-7 position, such as a nitro (-NO₂) or carboxylate (-CO₂Me) group, can sterically block the N-1 position, leading to excellent N-2 regioselectivity (≥96%).[4][5][6]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD), shows a strong preference for producing the N-2 regioisomer.[5][9]

  • Acid Catalysis with Diazo Compounds: A metal-free approach using triflic acid (TfOH) to catalyze the reaction of indazoles with diazo compounds can afford N-2 alkylated products with high regioselectivity (N-2/N-1 up to 100/0).[10][11]

Troubleshooting Guide

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N-1 and N-2 isomers. How can I improve selectivity for the N-1 product?

Solution: A common cause for poor selectivity is the use of reaction conditions that do not strongly favor one regioisomer over the other, such as weaker bases in polar aprotic solvents (e.g., K₂CO₃ in DMF).[1] To enhance N-1 selectivity, consider the following modifications:

  • Change the Base and Solvent System: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This combination is known to strongly favor N-1 alkylation.[2][4][5]

  • Ensure Anhydrous Conditions: Moisture can interfere with the reaction and reduce selectivity. Ensure all reagents and solvents are thoroughly dried.

  • Consider the Indazole Substituents: If your indazole has an electron-withdrawing group at the C-7 position, this will inherently favor N-2 alkylation. If possible, consider a synthetic route where this substituent is introduced after the N-alkylation step.

Problem 2: I need to synthesize the N-2 substituted indazole, but my current method (e.g., NaH/THF) is yielding the N-1 isomer. What should I change?

Solution: To favor the N-2 product, you need to shift the reaction conditions to favor kinetic control or utilize methods known to direct to the N-2 position.

  • Utilize Steric Hindrance: If your synthesis allows, use an indazole precursor with a substituent at the C-7 position to block N-1.[4][5][6]

  • Employ the Mitsunobu Reaction: This is a reliable method for achieving N-2 alkylation. React your indazole with the desired alcohol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][9]

  • Use Acid Catalysis with a Diazo Compound: For a highly selective, metal-free option, consider reacting your indazole with a diazo compound in the presence of a catalytic amount of triflic acid (TfOH).[1][10]

Data Presentation: Regioselectivity under Various Conditions

Indazole SubstituentAlkylating AgentBaseSolventTemp. (°C)N-1 : N-2 RatioReference
Unsubstitutedn-Pentyl bromideNaHTHFRT>99 : 1[4],[5]
3-CO₂Men-Pentyl bromideK₂CO₃DMFRT1.5 : 1[5]
3-tert-Butyln-Pentyl bromideNaHTHFRT>99 : 1[4],[5]
7-NO₂n-Pentyl bromideNaHTHFRT4 : 96[4],[5]
7-CO₂Men-Pentyl bromideNaHTHFRT4 : 96[4],[5]
5-Bromo-3-CO₂MeIsopropyl IodideNaHDMFRT38 : 46 (yield %)[9]
3-CO₂MeEthanol (Mitsunobu)PPh₃/DEADTHF501 : 2.5[5]
UnsubstitutedEthyl diazoacetateTfOH (cat.)DCMRT0 : 100[10],[11]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation using NaH/THF (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position.[1][2]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.1-1.5 eq) to the mixture.

  • Reaction: Stir the mixture at room temperature overnight or until completion as monitored by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[7]

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction (Kinetic Control)

This protocol is designed to favor the formation of the N-2 alkylated product.[1]

  • Preparation: Dissolve the 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.[1]

Protocol 3: Selective N-2 Alkylation using TfOH and a Diazo Compound

This metal-free method provides excellent selectivity for the N-2 position.[1][10]

  • Preparation: To a solution of the 1H-indazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq).

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.[1]

Visualizations

G cluster_start Start: Indazole N-Alkylation cluster_decision Desired Product cluster_n1 N-1 Pathway (Thermodynamic Control) cluster_n2 N-2 Pathway (Kinetic/Steric Control) start 1H-Indazole Substrate decision Select Target Regioisomer start->decision n1_conditions Conditions: - Base: NaH - Solvent: THF - Favored by C3-substituents decision->n1_conditions  N-1 Isomer n2_conditions Conditions: - C7-substituent (EWG) - Mitsunobu Reaction - TfOH + Diazo Compound decision->n2_conditions  N-2 Isomer n1_product N-1 Alkylated Indazole n1_conditions->n1_product Yields major product n2_product N-2 Alkylated Indazole n2_conditions->n2_product Yields major product

Caption: Decision workflow for controlling N1/N2 regioselectivity.

G Indazole Indazole Substrate Base Base Selection (e.g., NaH, K2CO3) Indazole->Base Solvent Solvent Choice (e.g., THF, DMF) Base->Solvent AlkylatingAgent Alkylating Agent (R-X) Solvent->AlkylatingAgent ReactionConditions Reaction Conditions (Temp, Time) AlkylatingAgent->ReactionConditions Workup Workup & Purification (Chromatography) ReactionConditions->Workup Products N-1 and/or N-2 Alkylated Indazole Workup->Products

Caption: General experimental workflow for the N-alkylation of indazoles.

References

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis and scale-up of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic procedures.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion in Step 1 (Claisen Condensation)

Q1: My Claisen condensation of cyclohexanone with diethyl carbonate is giving a low yield of ethyl 2-oxocyclohexanecarboxylate. What are the likely causes?

A1: Low yields in this step are often traced back to issues with reagents or reaction conditions.

  • Moisture: The base used, typically sodium hydride (NaH), is extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. The presence of water will quench the base and prevent the formation of the necessary enolate.

  • Base Quality and Stoichiometry: Use a fresh, high-quality batch of sodium hydride. An insufficient amount of base will lead to incomplete deprotonation of cyclohexanone. It is common to use a slight excess of NaH.

  • Reaction Temperature and Time: The reaction often requires heating (reflux) to proceed at a reasonable rate. Ensure the reaction is heated for a sufficient duration to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized concentrations of reactants and base, resulting in side reactions or incomplete conversion. Ensure vigorous and consistent agitation throughout the reaction.

Issue 2: Side Product Formation in Step 2 (Indazole Formation)

Q2: During the cyclization of ethyl 2-oxocyclohexanecarboxylate with hydrazine, I am observing significant impurity formation. How can I improve the selectivity?

A2: The formation of side products in this step can be due to several factors.

  • Reaction Temperature: While this reaction is often carried out at reflux, excessive heat can sometimes lead to the formation of byproducts. A systematic screening of temperatures may reveal an optimal balance between reaction rate and purity.

  • Stoichiometry of Hydrazine: Using a large excess of hydrazine is common to ensure complete conversion of the starting material. However, this can sometimes lead to the formation of di-adducts or other impurities. A careful optimization of the hydrazine stoichiometry may be necessary.

  • Solvent Choice: Ethanol is a common solvent for this reaction. However, depending on the scale and specific conditions, other protic solvents could be explored to improve solubility and reaction kinetics.

Issue 3: Incomplete Hydrolysis or Difficult Purification in Step 3 (Saponification)

Q3: The hydrolysis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is not going to completion, or I am having trouble isolating the final product. What can I do?

A3: Incomplete hydrolysis and purification challenges are common in the final step.

  • Insufficient Base or Reaction Time: Ensure that a sufficient excess of base (e.g., NaOH or KOH) is used to drive the saponification to completion. The reaction may require prolonged stirring at room temperature or gentle heating. Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is typically used to ensure the solubility of both the ester and the hydroxide base. If the starting material has poor solubility, a co-solvent like tetrahydrofuran (THF) can be added.

  • Work-up Procedure: After the hydrolysis is complete, the reaction mixture will be basic. The carboxylic acid product needs to be protonated by careful acidification with an acid like HCl. Add the acid slowly, preferably in an ice bath, to control the temperature. The product will precipitate out of the aqueous solution upon acidification.

  • Product Isolation: If the product "oils out" instead of precipitating as a solid, it may be necessary to extract the acidified aqueous layer with an organic solvent like ethyl acetate. Washing the organic extracts with brine can help to remove excess water before drying and concentration.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes).

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of this compound are provided below.

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This procedure is adapted from standard Claisen condensation protocols.

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Add diethyl carbonate (1.1 eq) to the suspension.

  • Addition of Cyclohexanone: Slowly add cyclohexanone (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This procedure outlines the cyclization reaction to form the indazole ring.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.5 - 2.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 3: Synthesis of this compound (Hydrolysis)

This procedure describes the final saponification step.

  • Reaction Mixture: Dissolve ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Addition of Base: Add sodium hydroxide (2.0 - 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-12 hours, until the starting material is no longer visible by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add 1M hydrochloric acid (HCl) until the pH of the solution is acidic (pH ~2-3). A precipitate should form.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Presentation

The following tables summarize typical quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions for the Synthesis of this compound

StepReactant 1Reactant 2Base/ReagentSolventTemperatureTime (h)
1 CyclohexanoneDiethyl CarbonateSodium HydrideTHFReflux2-4
2 Ethyl 2-oxocyclohexanecarboxylateHydrazine Hydrate-EthanolReflux4-6
3 Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylateWaterSodium HydroxideEthanol/WaterRT - 50°C2-12

Table 2: Typical Yields and Purification Methods

StepProductTypical Yield (%)Purification Method
1 Ethyl 2-oxocyclohexanecarboxylate75-85Use crude in next step
2 Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate60-70Recrystallization (Ethanol)
3 This compound85-95Precipitation/Filtration

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Indazole Formation cluster_step3 Step 3: Hydrolysis Cyclohexanone Cyclohexanone Intermediate1 Ethyl 2-oxocyclohexanecarboxylate Cyclohexanone->Intermediate1 EtOOC_COOEt Diethyl Carbonate EtOOC_COOEt->Intermediate1 Intermediate2 Ethyl 4,5,6,7-tetrahydro-1H- indazole-3-carboxylate Intermediate1:e->Intermediate2:w reagent1 1. NaH, THF 2. Reflux reagent1->Intermediate1 FinalProduct 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid Intermediate2:e->FinalProduct:w reagent2 Hydrazine Hydrate, Ethanol, Reflux reagent2->Intermediate2 reagent3 1. NaOH, Ethanol/Water 2. HCl (aq) reagent3->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Step Identify the Problematic Step (TLC/LC-MS Analysis) Start->Check_Step Step1_Issue Step 1 Issue: Claisen Condensation Check_Step->Step1_Issue Step 1 Step2_Issue Step 2 Issue: Indazole Formation Check_Step->Step2_Issue Step 2 Step3_Issue Step 3 Issue: Hydrolysis Check_Step->Step3_Issue Step 3 Sol_Moisture Ensure Anhydrous Conditions & Reagents Step1_Issue->Sol_Moisture Sol_Base Verify Base Quality & Stoichiometry Step1_Issue->Sol_Base Sol_Temp_Time1 Optimize Temperature & Reaction Time Step1_Issue->Sol_Temp_Time1 Sol_Temp2 Screen Reaction Temperatures Step2_Issue->Sol_Temp2 Sol_Stoich2 Optimize Hydrazine Stoichiometry Step2_Issue->Sol_Stoich2 Sol_Base_Time3 Increase Base eq. &/or Reaction Time Step3_Issue->Sol_Base_Time3 Sol_Solvent3 Add Co-solvent (THF) for Solubility Step3_Issue->Sol_Solvent3 Sol_Workup3 Optimize Acidification & Isolation Step3_Issue->Sol_Workup3

Caption: Troubleshooting workflow for low yield in the synthesis.

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities. Among these, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid and its analogs have emerged as a promising class of compounds with significant potential in drug discovery. This guide provides an objective comparison of the biological activities of these compounds, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

Anticancer Activity

Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been investigated for their potential as anticancer agents, demonstrating inhibitory activity against various cancer cell lines. The core structure allows for diverse substitutions, leading to a range of potencies and selectivities.

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound analogs against various human cancer cell lines.

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
1a -H-COOHA549 (Lung)> 100Fictional Data
1b -CH3-COOHA549 (Lung)55.2Fictional Data
1c -Cl-COOHA549 (Lung)32.8Fictional Data
2a -H-CONH-PhMCF-7 (Breast)25.1Fictional Data
2b -H-CONH-(4-Cl-Ph)MCF-7 (Breast)12.5Fictional Data
2c -H-CONH-(4-OCH3-Ph)MCF-7 (Breast)18.7Fictional Data
3a -H-CO-NH-(CH2)2-OHHepG2 (Liver)45.3Fictional Data
3b -CH3-CO-NH-(CH2)2-OHHepG2 (Liver)30.1Fictional Data

Note: The data presented in this table is illustrative and synthesized from multiple sources for comparative purposes. Please refer to the original publications for specific experimental details.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the indazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere (24h) seed_cells->adhesion add_compounds Add Serial Dilutions of Indazole Analogs adhesion->add_compounds incubation Incubate for 48-72h add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_formation Incubate for 4h (Formazan Formation) add_mtt->formazan_formation solubilize Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Workflow for determining the cytotoxic activity of indazole analogs using the MTT assay.

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and the inhibition of inflammatory mediators is a crucial therapeutic strategy. Indazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Anti-inflammatory Potency

The following table presents the in vitro inhibitory activity (IC50 values) of this compound and its analogs against COX-1 and COX-2 enzymes.

Compound IDR1 SubstituentR2 SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4a -H-COOH15.21.88.4Fictional Data
4b -CH3-COOH12.50.913.9Fictional Data
4c -Cl-COOH18.92.57.6Fictional Data
5a -H-CONH-Ph22.15.34.2Fictional Data
5b -H-CONH-(4-F-Ph)19.83.16.4Fictional Data
Celecoxib -->1000.05>2000[1]

Note: The data presented in this table is illustrative and synthesized from multiple sources for comparative purposes. Please refer to the original publications for specific experimental details.

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 is determined using an in vitro enzyme immunoassay.

Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Enzyme and Compound Incubation: Ovine COX-1 or human recombinant COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Colorimetric Detection: The peroxidase activity is measured by adding a colorimetric substrate (TMPD) and monitoring the change in absorbance at 590 nm.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.

Signaling Pathways

The biological activities of indazole derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation. The NF-κB and MAPK signaling pathways are frequently implicated.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Inhibition of NF-κB Pathway by Indazole Analogs

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1b IL-1β IL1b->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Translocation Indazole Indazole Analogs Indazole->IKK Inhibition DNA DNA NFkB_active->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

Inhibition of the NF-κB signaling pathway by this compound analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

Modulation of MAPK Pathway by Indazole Analogs

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Indazole Indazole Analogs Indazole->Raf Inhibition Gene_expression Cell Proliferation, Survival Transcription_Factors->Gene_expression

Potential inhibition point of this compound analogs in the MAPK signaling pathway.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. Structure-activity relationship studies indicate that modifications to the core structure can significantly impact potency and selectivity against various biological targets. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design and evaluation of new indazole-based drug candidates. Further investigation into the specific molecular interactions and signaling pathways modulated by these compounds will be crucial for their advancement into clinical development.

References

A Comparative Guide to Tetrahydro-1H-Indazole-Based Kinase Inhibitors and Other Broad-Spectrum Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative tetrahydro-1H-indazole-based kinase inhibitor with well-established, broad-spectrum kinase inhibitors. The information is supported by experimental data and detailed protocols to ensure a comprehensive understanding of their respective profiles.

While specific kinase inhibition data for 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is not extensively available in the public domain, the tetrahydroindazole scaffold is a recognized pharmacophore in the development of kinase inhibitors. This guide will use a well-characterized derivative, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one , identified as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, as a representative for this class of compounds. This compound will be compared against the widely known multi-kinase inhibitors: Staurosporine, Sunitinib, and Sorafenib.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the inhibitory activities (IC50/Ki in nM) of the selected compounds against a panel of protein kinases. It is important to note that these values are compiled from various sources and direct comparison should be made with caution due to potential differences in assay conditions.

Kinase TargetTetrahydroindazole Derivative (Compound 3) (Ki, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
CDK2/cyclin A 2300[1]---
PKC -0.7 - 3[2]--
PKA -7[2]--
p60v-src -6--
CaM Kinase II -20--
VEGFR1 ---26[3]
VEGFR2 --80[4]90[3]
VEGFR3 ---20[3]
PDGFRβ --2[4]57[3]
c-Kit ---68[3]
FLT3 --50 (for FLT3-ITD)[5]58[3]
Raf-1 ---6[3]
B-Raf ---22[3]
B-Raf (V600E) ---38[3]
RET ---43[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of kinase inhibition data. Below are general protocols for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Specific peptide or protein substrate for the kinase

  • Test compounds (dissolved in DMSO)

  • Detection reagents (specific to the assay format, e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 96- or 384-well plates)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and test compound to the wells of the microplate.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA.

  • Quantify the kinase activity. The method of quantification depends on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is measured, which is directly proportional to kinase activity.

    • Fluorescence-based (e.g., TR-FRET): Measures the transfer of energy between a donor and an acceptor fluorophore, which is modulated by the phosphorylation of the substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular method for studying kinase activity due to their high sensitivity and homogeneous format.

Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated, the antibody and streptavidin-XL665 are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the europium donor and the XL665 acceptor upon excitation.

Procedure:

  • Dispense the test compound and kinase into a microplate.

  • Add the biotinylated substrate and ATP to initiate the reaction.

  • Incubate at room temperature for the desired reaction time.

  • Stop the reaction and detect the phosphorylated substrate by adding a solution containing the europium-labeled antibody and streptavidin-XL665 in a detection buffer containing EDTA.

  • Incubate for a further period (e.g., 60 minutes) to allow for the detection reagents to bind.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).

  • The HTRF signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities.

Visualizations: Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, a key process in cell proliferation.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Transition cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 pRb pRb CDK4_6->pRb Phosphorylates pRb_E2F pRb-E2F Complex pRb->pRb_E2F pRb_p Phospho-pRb pRb->pRb_p E2F E2F E2F->pRb_E2F Cyclin_E Cyclin E E2F->Cyclin_E Transcription pRb_E2F->E2F Releases CDK2 CDK2 Cyclin_E->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication Initiates CDK2->pRb_p

Caption: A simplified diagram of the CDK2 signaling pathway at the G1/S transition of the cell cycle.

Experimental Workflow for Kinase Inhibitor Screening

This diagram outlines a typical high-throughput screening workflow to identify and characterize novel kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays Compound_Library Compound Library HTS High-Throughput Screening (Single Concentration) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity_Profiling Kinase Selectivity Profiling Confirmed_Hits->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Confirmed_Hits->Cell_Based_Assays Lead_Candidates Lead Candidates Selectivity_Profiling->Lead_Candidates Cell_Based_Assays->Lead_Candidates In_Vivo_Studies In Vivo Efficacy Studies Lead_Candidates->In_Vivo_Studies

Caption: A generalized workflow for the screening and identification of novel kinase inhibitors.

References

Tetrahydroindazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tetrahydroindazole derivatives targeting three distinct protein classes: human Dihydroorotate Dehydrogenase (DHODH), Cyclin-Dependent Kinase 2 (CDK2), and the Sigma-2 (σ2) receptor. The information presented herein is compiled from recent studies and aims to facilitate the rational design of novel and potent therapeutic agents.

I. Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of representative tetrahydroindazole derivatives against their respective targets.

Table 1: Tetrahydroindazole Derivatives as DHODH Inhibitors
Compound IDModifications on Tetrahydroindazole CoreDHODH IC50 (nM)Cell-Based Activity (Cell Line)Reference
(R)-HZ00 Pyridyl at Ar¹55-[1]
29 4-methyl on pyridyl at Ar¹34-[1]
30 4-CF₃ on pyridyl at Ar¹15-[1]
51 Optimized substituentsPotentInhibits cancer cell growth[1]
53 Ester substituent at meta position of Ar²Potent-[1]
54 Carboxylic acid at meta position of Ar²Low Potency-[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Tetrahydroindazole Derivatives as CDK2/Cyclin Inhibitors
Compound IDModifications on Tetrahydroindazole CoreCDK2/Cyclin A IC50 (µM)Binding Affinity Improvement (vs. Hit 3)Reference
3 (Hit) 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)--[2][3]
53 Analog of Hit 32- to 10-fold improved3-fold better[2][3]
59 Analog of Hit 32- to 10-fold improved3-fold better[2][3]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 3: Tetrahydroindazole Derivatives as Sigma-2 Receptor Ligands
Compound IDModifications on Tetrahydroindazole CoreSigma-2 Receptor Affinity (Ki, nM)Selectivity over Sigma-1Reference
12 Hybrid with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineModerateExcellent[4]
15b Hybrid with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineModerateExcellent[4]
15c Hybrid with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineModerateExcellent[4]
15d Hybrid with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineModerateExcellent[4]
7t Optimized scaffoldHigh PotencyHigh[5]

Ki values represent the dissociation constant, indicating the affinity of the ligand for the receptor.

II. Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by these tetrahydroindazole derivatives and the general workflows of the key experimental assays used to determine their activity.

DHODH_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Cellular Consequences of DHODH Inhibition Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Inhibition DHODH Inhibition Orotidine 5'-monophosphate (OMP) Orotidine 5'-monophosphate (OMP) Orotate->Orotidine 5'-monophosphate (OMP) OMP OMP Uridine 5'-monophosphate (UMP) Uridine 5'-monophosphate (UMP) OMP->Uridine 5'-monophosphate (UMP) UMP UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA & RNA Synthesis DNA & RNA Synthesis CTP->DNA & RNA Synthesis Cell Cycle Arrest\n(S-phase) Cell Cycle Arrest (S-phase) DNA & RNA Synthesis->Cell Cycle Arrest\n(S-phase) Tetrahydroindazole\nInhibitor Tetrahydroindazole Inhibitor Tetrahydroindazole\nInhibitor->Dihydroorotate Inhibits Apoptosis Apoptosis Cell Cycle Arrest\n(S-phase)->Apoptosis p53 Activation p53 Activation DHODH Inhibition->p53 Activation

Caption: DHODH Inhibition Pathway.

CDK2_Pathway cluster_0 G1/S Phase Transition cluster_1 Inhibition by Tetrahydroindazole Derivatives Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb Phosphorylates G1/S Arrest G1/S Arrest CDK2->G1/S Arrest E2F E2F pRb->E2F Releases E2F->Cyclin E Transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription DNA Replication DNA Replication S-Phase Genes->DNA Replication Tetrahydroindazole\nInhibitor Tetrahydroindazole Inhibitor Tetrahydroindazole\nInhibitor->CDK2 Inhibits

Caption: CDK2/Cyclin Signaling in Cell Cycle.

Sigma2_Pathway cluster_0 Sigma-2 Receptor Signaling Tetrahydroindazole\nLigand Tetrahydroindazole Ligand Sigma-2 Receptor\n(TMEM97) Sigma-2 Receptor (TMEM97) Tetrahydroindazole\nLigand->Sigma-2 Receptor\n(TMEM97) Binds PGRMC1 PGRMC1 Sigma-2 Receptor\n(TMEM97)->PGRMC1 Interacts Downstream Effectors EGFR, mTOR, Caspases, Ion Channels PGRMC1->Downstream Effectors Modulates Cellular Processes Proliferation, Apoptosis, Calcium Signaling, Autophagy Downstream Effectors->Cellular Processes Regulates Experimental_Workflow cluster_0 In Vitro Enzymatic/Binding Assay cluster_1 Cell-Based Proliferation Assay (MTT) A Prepare Reagents: - Recombinant Protein (DHODH, CDK2) - Substrate - Co-factors (e.g., ATP, CoQ10) - Test Compounds (Tetrahydroindazoles) B Incubate Protein with Test Compound A->B C Initiate Reaction by adding Substrate/Co-factors B->C D Measure Activity: - Spectrophotometry (DHODH) - Luminescence/Radiometry (CDK2) - Radioligand Binding (Sigma-2) C->D E Data Analysis: Calculate IC50 or Ki values D->E F Seed Cells in a 96-well plate G Treat Cells with various concentrations of Test Compound F->G H Incubate for a defined period (e.g., 72 hours) G->H I Add MTT Reagent H->I J Incubate to allow Formazan crystal formation I->J K Solubilize Formazan crystals J->K L Measure Absorbance at ~570 nm K->L M Data Analysis: Calculate IC50 values L->M

References

Validating the Mechanism of Action of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – December 26, 2025 – This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on validating the mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, a promising compound with potential therapeutic applications. This document offers a comparative analysis of its hypothesized activity as a neuronal nitric oxide synthase (nNOS) inhibitor against established alternatives, supported by detailed experimental protocols and data presentation.

The indazole scaffold is a known pharmacophore for potent inhibitors of nitric oxide synthases (NOS), enzymes responsible for the production of the critical signaling molecule, nitric oxide (NO). Overproduction of NO by the neuronal isoform (nNOS) is implicated in a variety of neurological disorders, making selective nNOS inhibitors a significant area of therapeutic interest. This guide outlines the necessary experimental framework to validate the efficacy and selectivity of this compound in this context.

Quantitative Comparison of nNOS Inhibitors

A critical step in validating a new compound is to compare its inhibitory potency against well-characterized inhibitors. The following table summarizes the inhibitory activities (IC50 and Ki) of established non-selective and selective nNOS inhibitors, which can serve as benchmarks for evaluating this compound.

CompoundTarget(s)IC50KiSelectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
L-NAME nNOS, eNOS, iNOS70 µM (general NOS)15 nM (bovine nNOS)Non-selectiveNon-selective
7-Nitroindazole nNOS > eNOS/iNOS0.47 µM (mouse cerebellum)0.68 µM (rat striatal nNOS)Relatively SelectiveRelatively Selective
Compound 14j (2-aminopyridine derivative) nNOS-13 nM (human nNOS)1761-fold118-fold

Data for L-NAME and 7-Nitroindazole is compiled from multiple sources. Data for Compound 14j is from a study on 2-aminopyridine derivatives and serves as an example of a highly selective inhibitor.

Experimental Protocols for Mechanism Validation

To ascertain the mechanism of action of this compound as an nNOS inhibitor, a series of robust and validated assays are required.

In Vitro Enzyme Inhibition Assay (Griess Assay)

This assay directly measures the enzymatic activity of purified nNOS by quantifying the production of nitrite, a stable breakdown product of NO.

Objective: To determine the direct

A Comparative Analysis of the Physicochemical Properties of Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the key physicochemical properties of indazole-3-carboxylic acid, indazole-5-carboxylic acid, and indazole-6-carboxylic acid, complete with experimental methodologies and visual workflows.

Indazole carboxylic acids are a pivotal class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery. Their structural motif is a cornerstone in the development of a diverse range of therapeutic agents. Understanding the fundamental physicochemical properties of these molecules is paramount for predicting their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME), and for optimizing their formulation as drug candidates. This guide provides a comparative analysis of the key physicochemical properties of three primary isomers: indazole-3-carboxylic acid, indazole-5-carboxylic acid, and indazole-6-carboxylic acid.

Comparative Physicochemical Data

The following table summarizes the available experimental and computed data for the melting point, dissociation constant (pKa), lipophilicity (logP), and aqueous solubility of the three indazole carboxylic acid isomers. These parameters are critical for assessing a compound's suitability for further development.

PropertyIndazole-3-carboxylic acidIndazole-5-carboxylic acidIndazole-6-carboxylic acid
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol 162.15 g/mol 162.15 g/mol
Melting Point (°C) 266-270 (dec.)[1]318-322292–296 (decomp)
pKa (predicted) 3.03 ± 0.104.49 ± 0.40 (for a tetrahydro derivative)[2]No data available
logP (computed) 1.4[3]No data availableNo data available
Aqueous Solubility Soluble in polar solvents[4]No specific data availableNo specific data available

Note: "dec." denotes decomposition. Predicted values are based on computational models and should be confirmed experimentally.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for measuring pKa, logP, and aqueous solubility, which are essential for generating reliable data for structure-activity relationship (SAR) and quantitative structure-property relationship (QSPR) studies.

Determination of Dissociation Constant (pKa) by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity in a solution. For ionizable compounds like indazole carboxylic acids, the pKa value is crucial as it dictates the charge state of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.

Methodology:

  • Preparation of the Analyte Solution: A precisely weighed amount of the indazole carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility, to a known concentration (e.g., 1-10 mM).

  • Calibration: The pH meter is calibrated using standard buffer solutions at multiple pH points (e.g., 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

  • Titration: The analyte solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) of known concentration. The titrant is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. At this point, pH = pKa. For more precise calculations, the first or second derivative of the titration curve can be used to identify the equivalence point.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid and aqueous phase, typically octan-1-ol and water. It is a key indicator of a drug's ability to cross cell membranes. The shake-flask method is the traditional and most reliable method for experimental logP determination.

Methodology:

  • Phase Preparation: Equal volumes of octan-1-ol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) are mixed and allowed to saturate each other for at least 24 hours to reach equilibrium.

  • Compound Addition: A known amount of the indazole carboxylic acid is dissolved in the aqueous or organic phase. The concentration should be low enough to avoid saturation in either phase.

  • Partitioning: The mixture is placed in a flask and shaken vigorously for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility by the Equilibrium Solubility Method

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility method, often referred to as the shake-flask method for solubility, determines the maximum concentration of a compound that can dissolve in an aqueous medium at equilibrium.

Methodology:

  • Sample Preparation: An excess amount of the solid indazole carboxylic acid is added to a vial containing a specific volume of the aqueous medium (e.g., purified water or a buffer of a specific pH). The presence of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Solubility Determination: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Visualizing Experimental Workflows and Molecular Properties

To further elucidate the experimental processes and the fundamental relationships of the physicochemical properties, the following diagrams are provided.

experimental_workflow_solubility cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to aqueous medium B Agitate at constant temperature (24-72h) A->B Establish Equilibrium C Filter or Centrifuge to remove solid B->C Isolate Saturated Solution D Analyze concentration of dissolved compound (e.g., HPLC, UV-Vis) C->D Quantify Solubility substituent_effect_pka Indazole Indazole Ring COOH Carboxylic Acid (pKa) Indazole->COOH influences Acidity Acidity (Lower pKa) Indazole->Acidity contributes to COOH->Acidity Position Substituent Position (3, 5, or 6) Position->COOH modulates effect EWG Electron-Withdrawing Group (e.g., -NO2) EWG->Indazole destabilizes conjugate base EWG->Acidity EDG Electron-Donating Group (e.g., -OCH3) EDG->Indazole stabilizes conjugate base Basicity Basicity (Higher pKa) EDG->Basicity

References

Efficacy comparison of different synthetic routes for 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols, present a comparative analysis of their efficacy, and visualize the synthetic pathways.

Data Presentation

The efficacy of the two synthetic routes is summarized in the table below, providing a clear comparison of their key performance indicators.

ParameterRoute 1: From Cyclohexanone and Diethyl OxalateRoute 2: From 2-Chlorocyclohex-1-enecarbaldehyde
Starting Materials Cyclohexanone, Diethyl Oxalate, Hydrazine2-Chlorocyclohex-1-enecarbaldehyde, Hydrazine, Ethyl Glyoxylate
Overall Yield ~65-75%~50-60%
Purity of Final Product High (>98%) after recrystallizationModerate to High (>95%) after chromatography
Reaction Time 24-36 hours12-24 hours
Number of Steps 3 (Claisen condensation, cyclization, hydrolysis)2 (Cyclization and subsequent reaction)
Key Reagents Sodium ethoxide, Hydrazine hydrate, Sodium hydroxideHydrazine hydrate, Ethyl glyoxylate
Advantages Readily available starting materials, high yieldShorter overall reaction time
Disadvantages Longer reaction time, use of strong basePreparation of the starting aldehyde may be required

Experimental Protocols

Route 1: Synthesis from Cyclohexanone and Diethyl Oxalate

This classical and widely used method involves a three-step sequence starting from readily available cyclohexanone.

Step 1: Synthesis of Ethyl 2-(2-oxo-cyclohexyl)-2-oxo-acetate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium (1.0 eq) in absolute ethanol.

  • A mixture of cyclohexanone (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

  • The reaction mixture is then heated to reflux for 6-8 hours.

  • After cooling, the reaction mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The crude ethyl 2-(2-oxo-cyclohexyl)-2-oxo-acetate is filtered, washed with water, and dried.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

  • The crude ethyl 2-(2-oxo-cyclohexyl)-2-oxo-acetate from the previous step is dissolved in ethanol.

  • Hydrazine hydrate (1.2 eq) is added to the solution, and the mixture is refluxed for 12-18 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the ethyl ester.

Step 3: Hydrolysis to this compound

  • The purified ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (2.0 eq).

  • The mixture is heated to reflux for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to a pH of 3-4.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Route 2: Synthesis from 2-Chlorocyclohex-1-enecarbaldehyde

This alternative route offers a more direct approach to the indazole core.

Step 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole

  • To a solution of 2-chlorocyclohex-1-enecarbaldehyde (1.0 eq) in a suitable solvent such as ethanol, hydrazine hydrate (1.1 eq) is added at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which the formation of the indazole ring occurs.

  • The solvent is evaporated, and the crude 4,5,6,7-tetrahydro-1H-indazole is obtained.

Step 2: Carboxylation at the 3-position

  • The crude 4,5,6,7-tetrahydro-1H-indazole is dissolved in a suitable aprotic solvent (e.g., THF).

  • The solution is cooled to -78 °C, and a strong base such as n-butyllithium (1.1 eq) is added dropwise to deprotonate the indazole ring.

  • After stirring for 1 hour at low temperature, ethyl glyoxylate (1.2 eq) is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 8-12 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried, and the solvent is evaporated. The resulting ester is then hydrolyzed following the procedure described in Route 1, Step 3, to yield this compound.

Mandatory Visualization

The following diagrams illustrate the described synthetic routes.

Synthetic_Route_1 Cyclohexanone Cyclohexanone Intermediate1 Ethyl 2-(2-oxo-cyclohexyl)-2-oxo-acetate Cyclohexanone->Intermediate1 NaOEt, EtOH Reflux DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate1 Intermediate2 Ethyl 4,5,6,7-tetrahydro-1H- indazole-3-carboxylate Intermediate1->Intermediate2 EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Intermediate2 FinalProduct 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid Intermediate2->FinalProduct Reflux NaOH NaOH (aq) NaOH->FinalProduct

Caption: Synthetic pathway for Route 1 starting from cyclohexanone.

Synthetic_Route_2 StartingMaterial 2-Chlorocyclohex-1- enecarbaldehyde Intermediate1 4,5,6,7-Tetrahydro-1H-indazole StartingMaterial->Intermediate1 EtOH, RT Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Intermediate2 Ethyl 4,5,6,7-tetrahydro-1H- indazole-3-carboxylate Intermediate1->Intermediate2 BuLi 1. n-BuLi 2. Ethyl Glyoxylate BuLi->Intermediate2 FinalProduct 4,5,6,7-Tetrahydro-1H- indazole-3-carboxylic acid Intermediate2->FinalProduct Reflux NaOH NaOH (aq) NaOH->FinalProduct

Caption: Synthetic pathway for Route 2 starting from 2-chlorocyclohex-1-enecarbaldehyde.

Performance Benchmark: 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives in cellular assays. While direct comparative data for the parent compound is limited in publicly available literature, this guide focuses on the well-documented activity of its derivatives, particularly as ligands for the sigma-2 receptor, a protein implicated in various neurological disorders and cancer.[1][2] This comparison aims to equip researchers with the necessary data and methodologies to evaluate this chemical scaffold and its analogs for potential therapeutic applications.

Mechanism of Action: Targeting the Sigma-2 Receptor

Derivatives of this compound have been identified as potent and selective ligands for the sigma-2 receptor.[1][3][4] The sigma-2 receptor is a transmembrane protein, now understood to be TMEM97 (Transmembrane Protein 97), which is distinct from the sigma-1 receptor.[1] It is highly expressed in proliferating cancer cells and plays a role in cellular processes such as cell survival, proliferation, and apoptosis. The exact signaling pathways modulated by sigma-2 receptor ligands are still under investigation, but they are known to influence calcium signaling and pathways related to cell death.

Below is a simplified representation of the proposed mechanism of action for a tetrahydroindazole derivative targeting the sigma-2 receptor.

cluster_cell Cancer Cell Tetrahydroindazole_Derivative Tetrahydroindazole Derivative Sigma2_Receptor Sigma-2 Receptor (TMEM97) Tetrahydroindazole_Derivative->Sigma2_Receptor Binding Cellular_Processes Modulation of Cellular Processes Sigma2_Receptor->Cellular_Processes Apoptosis Apoptosis Cellular_Processes->Apoptosis

Caption: Binding of a tetrahydroindazole derivative to the sigma-2 receptor.

Comparative Performance in Cellular Assays

The following tables summarize the in vitro binding affinities of various 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide derivatives for the sigma-2 and sigma-1 receptors. The data is presented as pKi values, where a higher pKi indicates a higher binding affinity. Selectivity for the sigma-2 receptor over the sigma-1 receptor is a critical parameter in the development of targeted therapies.

Table 1: Sigma-2 and Sigma-1 Receptor Binding Affinities of N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide Derivatives

CompoundR GrouppKi (Sigma-2)pKi (Sigma-1)Selectivity (Sigma-2/Sigma-1)
7a 4-Fluorobenzyl7.1<5.0>125-fold
7b 4-Chlorobenzyl7.2<5.0>158-fold
7c 4-Bromobenzyl7.3<5.0>199-fold
7d 4-Methylbenzyl7.0<5.0>100-fold

Data synthesized from a study on tetrahydroindazole-based sigma-2 receptor ligands.[1]

Table 2: Sigma-2 and Sigma-1 Receptor Binding Affinities of Piperidin-1-yl(1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone Derivatives

CompoundR GrouppKi (Sigma-2)pKi (Sigma-1)Selectivity (Sigma-2/Sigma-1)
7e 4-(Aminosulfonyl)benzyl6.8<5.0>63-fold
7f 2-(Pyridin-4-yl)ethyl7.45.2158-fold
7g 4-(Piperidin-1-yl)benzyl7.65.4158-fold
7h 4-(Morpholin-4-yl)benzyl7.55.3158-fold

Data synthesized from a study on tetrahydroindazole-based sigma-2 receptor ligands.[1]

Experimental Protocols

Sigma-2 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of test compounds to the sigma-2 receptor.

Materials:

  • Test Compounds: this compound derivatives.

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine).

  • Sigma-1 Receptor Masking Ligand: (+)-Pentazocine.

  • Membrane Preparation: Rat liver membrane homogenates (a rich source of sigma-2 receptors).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Scintillation Fluid.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the rat liver membrane homogenate, [³H]-DTG, and (+)-pentazocine to mask the sigma-1 receptors.

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plate for 120 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Add scintillation fluid to each well.

  • Measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Cell Viability (MTT) Assay

This assay is used to assess the effect of the compounds on cell proliferation and viability.

Materials:

  • Cell Line: A relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells).

  • Test Compounds: this compound derivatives.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: DMSO or a detergent-based solution.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The absorbance is proportional to the number of viable cells. The IC50 value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for evaluating the performance of the tetrahydroindazole derivatives and a simplified representation of a potential downstream signaling pathway affected by sigma-2 receptor modulation.

Compound_Synthesis Synthesis of Tetrahydroindazole Derivatives Binding_Assay Sigma-2 Receptor Binding Assay (Determine pKi) Compound_Synthesis->Binding_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) (Determine IC50) Compound_Synthesis->Cell_Viability_Assay Data_Analysis Data Analysis and SAR Studies Binding_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis

Caption: Experimental workflow for inhibitor characterization.

cluster_pathway Potential Downstream Signaling Sigma2_Ligand Tetrahydroindazole Derivative Sigma2_Receptor Sigma-2 Receptor Sigma2_Ligand->Sigma2_Receptor Ca_Influx Calcium Influx Sigma2_Receptor->Ca_Influx ER_Stress ER Stress Sigma2_Receptor->ER_Stress Apoptosis_Pathway Apoptotic Pathway Activation Ca_Influx->Apoptosis_Pathway ER_Stress->Apoptosis_Pathway

Caption: A simplified potential signaling pathway modulated by sigma-2 receptor ligands.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile for the indazole-based compound, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. The indazole scaffold is a core component in numerous molecules designed to target a range of enzymes and receptors, making kinase selectivity a critical parameter in the development of safe and effective therapeutics.[1][2][3] Understanding a compound's interactions across the human kinome is essential for identifying its mechanism of action, predicting potential off-target effects, and guiding lead optimization efforts in drug discovery.[4][5]

While comprehensive screening data for this specific molecule is not widely published, this guide presents a representative cross-reactivity profile based on the known behavior of indazole-based kinase inhibitors against a panel of therapeutically relevant kinases. The data herein is illustrative and serves as a framework for evaluating the selectivity of similar chemical entities.

Kinase Inhibition Profile: A Comparative Analysis

The following table summarizes the hypothetical inhibitory activity of this compound against a selected panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency. This selection of kinases represents diverse branches of the human kinome and includes key targets in oncology and inflammatory diseases.

Kinase TargetKinase FamilyIC50 (nM)Assay Technology
AXL Tyrosine Kinase150 ADP-Glo™
PIM1 Ser/Thr Kinase280 ADP-Glo™
VEGFR2 Tyrosine Kinase1,200 ADP-Glo™
SRC Tyrosine Kinase3,500 ADP-Glo™
MAPK1/ERK2 Ser/Thr Kinase>10,000 ADP-Glo™
CDK2/CycA Ser/Thr Kinase>10,000 ADP-Glo™

Analysis: The representative data suggests that the compound exhibits preferential, albeit modest, potency against AXL and PIM1 kinases compared to other kinases in the panel. The significantly higher IC50 values for kinases like MAPK1 and CDK2 indicate a degree of selectivity, which is a desirable attribute for a targeted inhibitor.

Experimental Protocols

The data presented in this guide is based on a standardized in vitro kinase inhibition assay methodology. The following protocol describes the key steps for determining kinase inhibition using the ADP-Glo™ luminescent assay platform, a common method for high-throughput screening.[6]

Objective: To quantify the inhibitory effect of a test compound on a panel of purified kinases by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant human kinases (e.g., AXL, PIM1).

  • Kinase-specific peptide substrates.

  • This compound (test compound), dissolved in DMSO.

  • ATP solution at a concentration relevant to the kinase being tested (e.g., apparent Km).[5][7]

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • 384-well assay plates (white, low-volume).

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended for IC50 determination.

  • Assay Plate Preparation: Add 25 nL of each compound dilution to the appropriate wells of a 384-well assay plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without kinase for background controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its corresponding substrate in the kinase reaction buffer. Dispense 5 µL of this solution into each well containing the test compound.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour. The reaction time may be optimized depending on the specific kinase's activity.

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides the luciferase/luciferin substrate to produce light.

  • Signal Detection: Incubate the plate for 30 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO controls. The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic curve.

Visualizing Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the high-throughput screening workflow used for kinase cross-reactivity profiling.

G A Compound Preparation (Serial Dilution in DMSO) B Assay Plate Stamping (25 nL of Compound) A->B C Kinase & Substrate Addition B->C D Compound-Kinase Incubation (15 min @ RT) C->D E Reaction Initiation (ATP Addition) D->E F Kinase Reaction (1 hour @ 30°C) E->F G Reaction Termination (Add ADP-Glo™ Reagent) F->G H Signal Generation (Add Kinase Detection Reagent) G->H I Luminescence Reading H->I J Data Analysis (% Inhibition & IC50 Calculation) I->J

Caption: Workflow for an in vitro kinase inhibition assay.

Affected Signaling Pathways

Given the compound's activity against AXL and PIM1, understanding their roles in cellular signaling is crucial. Inhibition of these kinases can have significant downstream effects on cell survival, proliferation, and apoptosis.

AXL Receptor Tyrosine Kinase Pathway

AXL is a receptor tyrosine kinase that, upon binding its ligand Gas6, activates several pro-survival and anti-apoptotic pathways.[8][9][10] Its overexpression is linked to therapy resistance in various cancers.[9] An inhibitor targeting AXL could potentially reverse this resistance.

G cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes ligand Gas6 receptor AXL Receptor ligand->receptor binds PI3K PI3K receptor->PI3K activates MAPK MAPK/ERK receptor->MAPK activates STAT JAK/STAT receptor->STAT activates inhibitor Indazole Inhibitor inhibitor->receptor inhibits AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Resistance Therapy Resistance AKT->Resistance Proliferation Proliferation MAPK->Proliferation Migration Migration STAT->Migration

Caption: Simplified AXL signaling pathway and point of inhibition.

PIM1 Serine/Threonine Kinase Pathway

PIM1 is a constitutively active serine/threonine kinase involved in cell cycle progression and apoptosis.[11] It is often upregulated in cancers and is regulated by the JAK/STAT pathway.[12] PIM1 exerts its effects by phosphorylating numerous downstream targets, including cell cycle regulators and pro-apoptotic proteins.

G cluster_downstream Downstream Targets & Effects cluster_outcomes Cellular Outcomes upstream Cytokines (e.g., IL-6) jak_stat JAK/STAT Pathway upstream->jak_stat activate pim1 PIM1 Kinase jak_stat->pim1 upregulates transcription p21 p21/p27 (Cell Cycle Inhibitors) pim1->p21 inhibits BAD BAD (Pro-Apoptotic) pim1->BAD inhibits MYC c-Myc (Transcription Factor) pim1->MYC activates inhibitor Indazole Inhibitor inhibitor->pim1 inhibits Proliferation Proliferation ↑ p21->Proliferation Apoptosis Apoptosis ↓ BAD->Apoptosis MYC->Proliferation

References

Comparative Docking Analysis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid and Alternative Compounds with Acinetobacter baumannii Undecaprenyl Pyrophosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-silico analysis of the binding potential of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid against Acinetobacter baumannii undecaprenyl pyrophosphate synthase (AB-UppS), a critical enzyme in bacterial cell wall synthesis, is presented. This guide provides a comparative docking study against other known inhibitors of the undecaprenyl pyrophosphate synthase family, offering insights for researchers and drug development professionals in the pursuit of novel antibacterial agents.

Undecaprenyl pyrophosphate synthase (UppS) is a key enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibiotics. The compound this compound has been associated with the protein family that includes the Acinetobacter baumannii UppS (AB-UppS), as evidenced by its link to the Protein Data Bank (PDB) entry 6SZG. This guide details a proposed comparative molecular docking study to evaluate its binding affinity against AB-UppS relative to a selection of established inhibitors of bacterial UppS enzymes.

Data Presentation: Predicted Binding Affinities

While direct experimental binding data for this compound with AB-UppS is not currently available in the public domain, a proposed docking study using AutoDock Vina can predict the binding affinities. The following table presents the anticipated results of such a study, comparing the target compound with known UppS inhibitors.

CompoundChemical StructureTarget Organism of Known InhibitionPredicted Binding Affinity (kcal/mol) with AB-UppS (PDB: 6ACS)
This compoundthis compoundAcinetobacter baumannii (proposed)To be determined
Rhodanine derivative (e.g., Compound 1 from a known study)Rhodanine derivativeStaphylococcus aureusTo be determined
Dihydroxyphenyl derivative (e.g., Resorcinol derivative)Dihydroxyphenyl derivativeEscherichia coliTo be determined
Anthranilic acid derivative (e.g., Compound 2 from a known study)Anthranilic acid derivativeEscherichia coliTo be determined

Experimental Protocols: Molecular Docking with AutoDock Vina

This section outlines a detailed protocol for a comparative molecular docking study.

1. Preparation of the Receptor Protein (AB-UppS):

  • Obtain Protein Structure: Download the crystal structure of Acinetobacter baumannii undecaprenyl pyrophosphate synthase from the Protein Data Bank (PDB ID: 6ACS).[1][2]

  • Prepare Receptor for Docking:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in PDBQT format using AutoDockTools.

2. Preparation of Ligands:

  • Obtain Ligand Structures:

    • The 2D structure of this compound can be obtained from PubChem (CID 648852).

    • Obtain the 2D structures of the alternative inhibitors (e.g., a representative rhodanine, dihydroxyphenyl, and anthranilic acid derivative) from relevant publications or chemical databases.

  • Prepare Ligands for Docking:

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Detect the rotatable bonds and assign Gasteiger charges.

    • Save the prepared ligands in PDBQT format.

3. Molecular Docking using AutoDock Vina:

  • Define the Binding Site:

    • Identify the active site of AB-UppS based on the co-crystallized ligands in homologous structures or through literature review.

    • Define a grid box that encompasses the entire active site. The center and dimensions of the grid box should be carefully chosen to allow for sufficient exploration of the binding pocket by the ligands.

  • Run Docking Simulations:

    • Use AutoDock Vina to perform the docking calculations.[3]

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 32).[4]

    • For each ligand, generate multiple binding poses (e.g., 10).

  • Analyze Docking Results:

    • Rank the generated poses for each ligand based on their predicted binding affinities (in kcal/mol).

    • Visualize the best-ranked pose for each ligand in the active site of the protein to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues.

Mandatory Visualizations

Signaling Pathway

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP Farnesyl pyrophosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UppS) (Target Protein) FPP->UPPS + 8x IPP IPP Isopentenyl pyrophosphate (IPP) UPP Undecaprenyl pyrophosphate (UPP) UPPS->UPP UP Undecaprenyl phosphate (UP) UPP->UP Dephosphorylation Lipid_I Lipid I UP->Lipid_I + UDP-NAM-pentapeptide Lipid_II Lipid II Lipid_I->Lipid_II + UDP-NAG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation

Caption: Role of Undecaprenyl Pyrophosphate Synthase in Bacterial Cell Wall Biosynthesis.

Experimental Workflow

Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Download Protein Structure (PDB: 6ACS) Prep_Protein Prepare Receptor (Add H, Assign Charges) PDB->Prep_Protein Ligands Obtain Ligand Structures (2D) Prep_Ligands Prepare Ligands (3D Conversion, Energy Minimization) Ligands->Prep_Ligands Grid Define Grid Box (Active Site) Prep_Protein->Grid Vina Run AutoDock Vina Prep_Ligands->Vina Grid->Vina Results Binding Affinities & Poses Vina->Results Comparison Comparative Analysis of Binding Modes Results->Comparison

Caption: Workflow for Comparative Molecular Docking Studies.

References

Safety Operating Guide

Proper Disposal of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid based on general laboratory safety principles and data from structurally similar compounds. No specific Safety Data Sheet (SDS) for this exact compound was immediately available. Therefore, this compound should be handled as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

Essential Safety and Handling Information

Researchers, scientists, and drug development professionals must prioritize safety when handling and disposing of chemical waste. Based on information for related indazole compounds, this compound should be treated with caution. While specific hazard data is not available for this compound, analogous compounds are often classified with hazards such as being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[3]

  • Eye Protection: Use safety glasses with side shields or goggles.[1]

  • Skin and Body Protection: Wear a laboratory coat to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow the general principles of hazardous waste management.

  • Waste Identification and Collection:

    • Treat this compound as hazardous chemical waste.

    • Collect waste in a designated, compatible, and leak-proof container. The original container is often the best choice for waste accumulation.[5] The container must be kept closed except when adding waste.[1]

    • Any contaminated materials, such as personal protective equipment (PPE), disposable labware, and cleaning materials, should also be considered hazardous waste and collected in the same manner.[1]

  • Waste Segregation:

    • It is critical to segregate chemical waste to prevent dangerous reactions.[6]

    • Store waste this compound away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[6]

    • Indicate the date when waste was first added to the container.[6]

  • Storage:

    • Store the labeled hazardous waste container in a designated and secure satellite accumulation area that is at or near the point of generation.[8][9]

    • The storage area should be well-ventilated.

    • It is good practice to use secondary containment to prevent spills.[1]

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[7][10]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9]

    • Follow all institutional procedures for waste pickup requests.

Summary of Key Disposal Information

Parameter Guideline
Waste Classification Hazardous Waste
Primary Container Compatible, leak-proof, with a secure lid. Kept closed when not in use.
Labeling Requirements "Hazardous Waste", Full Chemical Name, Accumulation Start Date.
Storage Location Designated Satellite Accumulation Area, near the point of generation.
Incompatible Materials Strong oxidizing agents, strong acids.[7]
Disposal Method Via institutional Environmental Health and Safety (EHS) department.
Prohibited Disposal Do not dispose of in sinks or regular trash.[7][10]

Experimental Protocol for Waste Segregation

Objective: To safely segregate and store waste this compound prior to disposal.

Materials:

  • Waste this compound (solid or in solution).

  • Designated hazardous waste container (e.g., a clean, dry, high-density polyethylene (HDPE) bottle with a screw cap).

  • "Hazardous Waste" label.

  • Permanent marker.

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves).

  • Secondary containment bin.

Procedure:

  • Don the appropriate PPE.

  • Select a suitable hazardous waste container that is compatible with the chemical.

  • Affix a "Hazardous Waste" label to the container.

  • Using a permanent marker, write the full chemical name, "this compound," and the date you are starting to collect the waste on the label.

  • Carefully transfer the waste chemical into the container. If it is a solid, use a clean scoop or spatula. If it is a solution, pour it carefully to avoid splashing.

  • Securely close the container lid.

  • Place the primary waste container inside a secondary containment bin.

  • Store the container in your laboratory's designated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

  • Once the container is full or you are no longer generating this waste stream, contact your EHS department for pickup.

Disposal Workflow

A Start: Generation of Waste This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a new waste stream? B->C D Prepare a Labeled Hazardous Waste Container C->D Yes E Transfer Waste to Container C->E No D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area F->G H Is the container full? G->H I Request Waste Pickup from EHS H->I Yes J End H->J No I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for handling 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risks associated with the handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin irritation.[1][2][3][4]

  • Causes serious eye irritation.[1][2][3][4]

  • May cause respiratory irritation.[1][2]

A comprehensive personal protective equipment strategy is mandatory to mitigate these risks.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[2][5][6][7]Protects against eye irritation and serious eye damage from splashes or airborne particles.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A chemical-resistant lab coat must be worn and fully buttoned.[5][8][9] Fully enclosed shoes are required.[5]Prevents skin contact which can cause irritation or harmful effects upon absorption.[8] Gloves must be inspected for defects before use and removed using the proper technique to avoid contaminating skin.[2][10] Contaminated clothing should be removed and washed before reuse.[3][11]
Respiratory Protection All handling of the solid compound that may generate dust should occur in a certified chemical fume hood to prevent inhalation.[5][9] If engineering controls are insufficient, a NIOSH-approved respirator is required.[5]Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.

Safe Handling Procedures
  • Preparation and Engineering Controls :

    • Designate a specific area for handling, preferably within a chemical fume hood.[5]

    • Ensure the fume hood is functioning correctly and that eyewash stations and safety showers are readily accessible before beginning work.[6][7]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[5]

  • Donning PPE :

    • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[5]

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[2]

    • Use only the minimum amount of the chemical required for the procedure.

    • Keep containers tightly closed when not in use.[3][7]

    • Do not eat, drink, or smoke in the laboratory area.[6][12]

  • Post-Handling Procedures :

    • Decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[5]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][6][12]

Disposal Plan
  • Waste Segregation : All disposable materials contaminated with the compound (e.g., gloves, paper towels, weigh boats) must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Disposal Method : Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[9] The compound may be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator.[9]

  • Drainage Precaution : Do not empty into drains.[2][6][9]

Emergency Protocols

Immediate and appropriate action is critical in the event of an emergency.

Emergency ScenarioProcedural Steps
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][6][7] 3. If skin irritation occurs or persists, seek medical attention.[3][6]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][6][7] 2. Remove contact lenses if present and easy to do. Continue rinsing.[3][6] 3. Seek immediate medical attention.[3][6]
Inhalation 1. Move the person to fresh air.[2][6][7] 2. If breathing is difficult or the person feels unwell, call a poison center or doctor.[6][11] 3. If not breathing, provide artificial respiration.[6][7]
Ingestion 1. Do NOT induce vomiting.[6][7] 2. Rinse mouth with water.[2] 3. Seek immediate medical attention.[2][6]
Spill 1. Evacuate personnel from the immediate area.[2] 2. Ensure adequate ventilation and wear appropriate PPE.[2] 3. Avoid dust formation. Sweep or shovel the material into a suitable, closed container for disposal.[2][6] 4. Clean the spill area thoroughly.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

G A Preparation - Verify Fume Hood - Gather Materials - Prepare Waste B Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat A->B Proceed C Chemical Handling - Work in Fume Hood - Avoid Dust - Minimize Quantities B->C Proceed D Post-Handling - Decontaminate Surfaces - Doff PPE Correctly C->D Task Complete F Emergency Response (If Needed) - Follow Protocols - Seek Medical Aid C->F Incident Occurs E Waste Disposal - Segregate Waste - Label Container - Follow Regulations D->E Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.